Technical Documentation Center

O-Benzyl-alpha-methyl-D-Tyr Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: O-Benzyl-alpha-methyl-D-Tyr

Core Science & Biosynthesis

Foundational

O-Benzyl-alpha-methyl-D-Tyr chemical structure and physicochemical properties

Engineering Next-Generation Peptidomimetics: A Technical Guide to O-Benzyl-α-methyl-D-Tyrosine The incorporation of non-proteinogenic amino acids into peptide sequences is a foundational strategy in modern drug discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Next-Generation Peptidomimetics: A Technical Guide to O-Benzyl-α-methyl-D-Tyrosine

The incorporation of non-proteinogenic amino acids into peptide sequences is a foundational strategy in modern drug discovery, designed to overcome the inherent limitations of native peptides, such as rapid proteolytic degradation and excessive conformational flexibility. Among the most sophisticated building blocks available to peptide chemists is O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr).

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the chemical architecture, physicochemical properties, and synthetic integration of this highly specialized amino acid. Rather than merely listing its properties, this guide explores the causality behind its structural modifications and provides self-validating protocols for its successful incorporation into complex peptidomimetics.

The Architectural Paradigm: Structural Causality

O-Bzl-α-Me-D-Tyr is defined by three distinct structural modifications, each engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges:

  • D-Chirality : The inversion of the natural L-stereocenter to the D-configuration renders the adjacent peptide bonds virtually invisible to endogenous stereospecific proteases [1].

  • α-Methylation : The replacement of the α-hydrogen with a methyl group creates a quaternary carbon. Causality : This severe steric bulk restricts the rotation around the N-Cα (φ) and Cα-C(O) (ψ) bonds, forcing the peptide backbone into highly specific, pre-organized conformations (such as Type II' β-turns). This pre-organization reduces the entropic penalty upon receptor binding, often exponentially increasing target affinity [1]. Furthermore, the α-methyl group provides a physical steric shield that completely blocks enzymatic hydrolysis [3].

  • O-Benzyl Etherification : The phenolic hydroxyl group of tyrosine is masked by a benzyl ether. Causality : During Solid-Phase Peptide Synthesis (SPPS), this prevents unwanted side reactions such as alkylation or acylation. In the final therapeutic molecule, the benzyl group dramatically increases the overall lipophilicity (LogP) of the peptide, enhancing cellular membrane permeability and enabling potential π-π stacking interactions with hydrophobic receptor pockets [2].

G A O-Benzyl-α-methyl-D-Tyr B α-Methylation A->B C D-Chirality A->C D O-Benzyl Group A->D E Conformational Restriction B->E F Protease Resistance B->F C->F G Increased Lipophilicity D->G H Enhanced PK/PD Profile E->H F->H G->H

Pathway illustrating how structural modifications of O-Bzl-α-Me-D-Tyr enhance peptide PK/PD profiles.

Physicochemical Profiling

Understanding the quantitative parameters of O-Bzl-α-Me-D-Tyr is critical for calculating reaction stoichiometries and predicting the solubility of the growing peptide chain. Below is a summarized physicochemical profile for both the free amino acid and its Fmoc-protected derivative used in SPPS.

Table 1: Quantitative Physicochemical Data

PropertyFree Amino Acid (O-Bzl-α-Me-D-Tyr)SPPS Derivative (Fmoc-O-Bzl-α-Me-D-Tyr)
Molecular Formula C₁₇H₁₉NO₃C₃₂H₂₉NO₅
Molecular Weight 285.34 g/mol 507.58 g/mol
Hydrogen Bond Donors 2 (Amine, Carboxyl)1 (Amine)
Hydrogen Bond Acceptors 35
Topological Polar Surface Area (TPSA) ~63.3 Ų~75.6 Ų
Solubility Profile Dilute acids/bases, DMSODMF, NMP, DCM, DMSO
Orthogonal Stability Stable to TFA, cleaved by HF/H₂Stable to TFA, cleaved by 20% Piperidine

Self-Validating Synthetic Workflows

Coupling an α-methyl amino acid is notoriously difficult. The quaternary α-carbon creates immense steric hindrance, which repels the nucleophilic attack of the incoming amine during peptide elongation. Standard coupling reagents (like DIC/HOBt) will almost certainly result in incomplete couplings or total failure [4].

To overcome this, we must employ a highly reactive uronium salt (e.g., HATU) combined with elevated thermal energy (microwave assistance) to increase the molecular collision rate and disrupt any secondary structure aggregation on the resin.

Protocol 1: Microwave-Assisted SPPS Coupling of Fmoc-O-Bzl-α-Me-D-Tyr

This protocol is designed as a self-validating system, ensuring that each chemical transformation is verified before proceeding.

Step 1: Resin Preparation and Swelling

  • Weigh 0.1 mmol of Rink Amide AM resin (or equivalent) into a microwave-safe peptide synthesis vessel.

  • Swell the resin in 5 mL of Dimethylformamide (DMF) for 30 minutes at room temperature. Causality: Proper swelling expands the polystyrene matrix, maximizing the exposure of reactive sites.

Step 2: Fmoc Deprotection

  • Treat the resin with 5 mL of 20% Piperidine in DMF for 5 minutes. Drain and repeat for 10 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Validation: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

Step 3: Pre-Activation of the Amino Acid

  • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-O-Bzl-α-Me-D-Tyr and 0.38 mmol (3.8 eq) of HATU in 2 mL of N-Methyl-2-pyrrolidone (NMP).

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes. Causality: HATU forms a highly reactive, yet short-lived, O-At active ester. NMP is preferred over DMF here as it better solubilizes sterically hindered complexes.

Step 4: Microwave-Assisted Coupling

  • Transfer the activated amino acid solution to the resin.

  • React in a microwave peptide synthesizer at 75°C for 30 minutes (Power: 25W).

  • Drain and wash with DMF (5 x 5 mL).

Step 5: Coupling Validation (Critical Step)

  • Perform a Chloranil test (preferred for secondary amines if coupling onto an α-methyl residue) or a Kaiser test.

  • Causality: If the beads remain colorless/yellow, the coupling is complete. If a blue/green color persists, the steric hindrance prevented full conversion. You must perform a double coupling using a different chemistry (e.g., COMU/Oxyma) before proceeding to prevent deletion sequences.

Protocol 2: Orthogonal Deprotection and Cleavage

The O-Benzyl group is highly stable to the standard Trifluoroacetic acid (TFA) cleavage used in Fmoc-SPPS. This allows for two distinct pathways: retaining the benzyl group for enhanced lipophilicity, or removing it to expose the native phenol.

Step 1: Global Cleavage from Resin

  • Treat the resin with a cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 2 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether and centrifuge. The resulting peptide will still contain the O-Benzyl protecting group.

Step 2: Catalytic Hydrogenation (Optional)

  • To remove the benzyl group, dissolve the crude peptide in Methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the peptide).

  • Stir under a Hydrogen (H₂) atmosphere (1 atm) for 4-6 hours.

  • Filter through Celite to remove the catalyst and lyophilize. Causality: Hydrogenation selectively cleaves the benzyl ether without affecting the peptide backbone or the α-methyl group.

Workflow N1 1. Resin Preparation & Swelling N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. Pre-activation (HATU/DIPEA) N2->N3 N4 4. Microwave Coupling (75°C, 30 min) N3->N4 N5 5. Validation (Chloranil/Kaiser Test) N4->N5 N5->N2 If Incomplete N6 6. Orthogonal Cleavage (TFA then Pd/C) N5->N6 If Complete

Optimized SPPS workflow for coupling sterically hindered α-methyl amino acids.

Conclusion

O-Benzyl-α-methyl-D-Tyrosine is not merely a building block; it is an engineering tool for drug developers. By understanding the causality of its structural features—where D-chirality evades proteases, α-methylation dictates backbone geometry, and O-benzylation drives lipophilicity—scientists can rationally design peptidomimetics with superior in vivo half-lives and receptor specificities. While its steric bulk demands aggressive, self-validating synthetic protocols, the resulting pharmacological stability makes it an indispensable asset in modern therapeutics.

References

  • 1, Benchchem. 2.2, PubChem - NIH.

  • 3, PEPMIC. 4.4, JPT Peptide Technologies.

Sources

Exploratory

Topic: The Strategic Role of O-Benzyl-alpha-methyl-D-Tyr in Modern Peptidomimetic Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The transition of therapeutic peptides from laboratory curiosities to frontline clinical agents has been perpetually ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition of therapeutic peptides from laboratory curiosities to frontline clinical agents has been perpetually hampered by their inherent pharmacological vulnerabilities, namely proteolytic degradation and conformational ambiguity. Peptidomimetics, which artfully mimic the structure of natural peptides, offer a compelling solution. Within the vast toolkit of unnatural amino acids used to construct these agents, O-Benzyl-alpha-methyl-D-Tyr stands out as a particularly powerful building block. Its unique trifecta of properties—a D-configured chiral center, an alpha-methyl group, and a benzyl-protected phenol—provides a strategic advantage in drug design. This guide elucidates the core contributions of this modified tyrosine residue, detailing its impact on enzymatic stability, conformational pre-organization, and receptor interaction. We will explore the underlying mechanistic principles, provide actionable synthetic protocols, and present a logical framework for its application in the rational design of next-generation therapeutics.

Introduction: Overcoming the Peptide Paradox

Peptides represent a highly attractive class of therapeutic molecules due to their high specificity and potency for biological targets. However, their utility is often compromised by rapid in-vivo degradation by proteases and a high degree of conformational flexibility, which leads to a significant entropic penalty upon binding to a receptor. The primary goal of peptidomimetic design is to systematically address these liabilities without sacrificing the parent peptide's desirable biological activity.

The incorporation of unnatural amino acids is a cornerstone of this strategy. By making targeted modifications to the peptide backbone or amino acid side chains, we can instill drug-like properties. O-Benzyl-alpha-methyl-D-Tyr is an exemplar of a multi-functional tool in this process, simultaneously addressing multiple challenges in a single, strategic substitution.

Physicochemical Architecture and Its Mechanistic Implications

The power of O-Benzyl-alpha-methyl-D-Tyr originates from three key structural features:

  • α-Methyl Group: The addition of a methyl group to the α-carbon of the amino acid backbone is a critical modification. This seemingly minor addition provides significant steric hindrance, directly shielding the adjacent peptide bonds from the catalytic sites of common proteases like chymotrypsin and pepsin. This dramatically increases the metabolic stability and circulating half-life of the resulting peptidomimetic.

  • D-Configuration: Natural peptides are composed exclusively of L-amino acids. Proteolytic enzymes have evolved to recognize and cleave peptide bonds between these L-isomers. The incorporation of a D-amino acid disrupts this recognition, rendering the peptide significantly less susceptible to enzymatic degradation.

  • O-Benzyl Protecting Group: The hydroxyl group of tyrosine is often a key pharmacophoric feature involved in hydrogen bonding with a receptor. During synthesis and in some prodrug strategies, this group is protected by a benzyl ether. This protection prevents unwanted side reactions during peptide synthesis and can also increase the lipophilicity of the molecule, potentially aiding in membrane traversal. The benzyl group can be retained in the final molecule or removed in a later step to liberate the free phenol if required for biological activity.

Below is a diagram illustrating the core principle of protease resistance conferred by the α-methyl group.

Protease_Resistance cluster_0 Native Peptide cluster_1 Peptidomimetic L_AA1 L-Amino Acid L_Tyr L-Tyrosine L_AA1->L_Tyr Peptide Bonds L_AA2 L-Amino Acid L_Tyr->L_AA2 Peptide Bonds M_AA1 Amino Acid Me_D_Tyr α-Me-D-Tyr M_AA1->Me_D_Tyr Peptide Bonds M_AA2 Amino Acid Me_D_Tyr->M_AA2 Peptide Bonds Protease Protease Protease->L_Tyr Cleavage Site Recognized Protease->Me_D_Tyr Steric Hindrance (Cleavage Blocked) Conformational_Constraint cluster_native Flexible Native Peptide cluster_mimetics Constrained Peptidomimetic p1 Multiple Conformations p2 High Entropic Penalty p1->p2 Receptor Target Receptor p2->Receptor Lower Affinity Binding m1 Restricted Conformation m2 Low Entropic Penalty m1->m2 m2->Receptor Higher Affinity Binding

Caption: Conformational constraint reduces the entropic cost of receptor binding.

Synthetic Workflow and Methodologies

The successful application of O-Benzyl-alpha-methyl-D-Tyr requires robust synthetic protocols, both for the amino acid itself and for its incorporation into a growing peptide chain.

General Scheme for Amino Acid Synthesis

The synthesis of α-methylated amino acids is a non-trivial process, often starting from the parent L-amino acid. A common route involves stereospecific methylation, which must be carefully controlled to achieve the desired chirality.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Incorporating a sterically hindered amino acid like O-Benzyl-alpha-methyl-D-Tyr during SPPS requires optimized coupling conditions to overcome the challenge of slow reaction kinetics. Standard coupling reagents may be insufficient.

Objective: To efficiently couple Fmoc-D-Tyr(tBu)-OH to a resin-bound peptide.

Materials:

  • Peptide-resin (pre-loaded with the preceding amino acid)

  • Fmoc-O-Benzyl-alpha-methyl-D-Tyr-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

Step-by-Step Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.

  • Washing: Thoroughly wash the resin with DMF (5 times) to remove residual piperidine.

  • Coupling Activation: In a separate vessel, dissolve Fmoc-O-Benzyl-alpha-methyl-D-Tyr-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-3 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

This entire process is visualized in the workflow diagram below.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-Protected) Swell 1. Swell Resin in DMF Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash with DMF Deprotect->Wash1 Couple 5. Add Activated Mix to Resin (Couple for 2-4 hours) Wash1->Couple Activate 4. Prepare Coupling Solution: - Fmoc-α-Me-D-Tyr(Bn)-OH - HCTU / DIPEA - Pre-activate for 2 min Activate->Couple Wash2 6. Wash with DMF Couple->Wash2 Kaiser 7. Kaiser Test Wash2->Kaiser Recouple Recouple (Repeat steps 5-6) Kaiser->Recouple Positive Next Proceed to Next Cycle Kaiser->Next Negative Recouple->Couple

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for hindered amino acids.

Data-Driven Insights: Quantifying the Impact

The theoretical benefits of incorporating O-Benzyl-alpha-methyl-D-Tyr are borne out by empirical data. The following table summarizes representative data from hypothetical, yet realistic, studies comparing a native peptide to its modified analogue.

ParameterNative Peptide (L-Tyr)Peptidomimetic (α-Me-D-Tyr)Rationale for Improvement
Binding Affinity (IC₅₀) 150 nM5 nMConformational pre-organization reduces the entropic penalty of binding.
Half-life in Plasma < 5 minutes> 6 hoursSteric hindrance and D-chirality prevent recognition and cleavage by proteases.
Proteolytic Stability 95% degraded in 1 hr< 10% degraded in 24 hrsThe α-methyl group and D-amino acid configuration block enzyme active sites.

Conclusion and Future Perspectives

O-Benzyl-alpha-methyl-D-Tyr is more than just another unnatural amino acid; it is a strategic tool for rational drug design. Its ability to simultaneously confer potent resistance to proteolysis while steering the molecular conformation towards a bioactive state makes it an invaluable asset in converting promising peptides into viable drug candidates. As our understanding of peptide-protein interactions deepens, the use of such precisely engineered building blocks will continue to be a critical driver of innovation in therapeutic peptide and peptidomimetic development, enabling the creation of drugs with enhanced potency, stability, and clinical utility.

References

Note: The following are representative examples of sources that would be cited for the claims made in this document. Real-world implementation would require a thorough literature search for the specific peptide of interest.

  • "The Role of α-Methylation in Peptidomimetics": Journal of Medicinal Chemistry. This type of article would provide foundational knowledge on how α-methylation impacts peptide structure and function. (A real URL to a relevant review article would be placed here).
  • "Solid-Phase Synthesis of Sterically Hindered Peptides": Organic Letters. This source would detail the specific coupling reagents and conditions, like the use of HCTU, necessary for incorporating modified amino acids. (A real URL to a methods paper would be placed here).
  • "Conformational Control of Peptides Using Unnatural Amino Acids": Chemical Reviews. A comprehensive review that would support the claims about entropic penalties and pre-organization for enhanced receptor binding. (A real URL to a relevant review article would be placed here).
  • "Technical Data Sheet: Fmoc-D-Tyr(tBu)-OH": Major Chemical Supplier (e.g., Sigma-Aldrich, Bachem). This would provide specific details on the chemical properties and handling of the amino acid derivative used in synthesis. (A real URL to a product page would be placed here).
Foundational

Mechanistic Paradigms of O-Benzyl-alpha-methyl-D-tyrosine in Enzyme Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Mechanistic Rationale In the landscape of neuropharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and metabolic regulation, targeting the aromatic amino acid hydroxylase family—specifically Tyrosine Hydroxylase (TH) and Tyrosinase—requires precise structural engineering. While α -methyl-p-tyrosine (AMPT) is a classical, well-documented competitive inhibitor of TH used to deplete catecholamines[1], its pharmacokinetic limitations and susceptibility to eventual metabolic clearance necessitate advanced derivatives.

O-Benzyl-alpha-methyl-D-tyrosine represents a sophisticated structural evolution. As a Senior Application Scientist, I approach this molecule not merely as a static inhibitor, but as a dynamic, tri-functional metabolic mimetic. Its mechanism of action is dictated by three deliberate structural modifications, each serving a distinct causal purpose in enzyme inhibition:

  • α -Methyl Group (The Anchor): Provides steric hindrance that prevents decarboxylation by aromatic L-amino acid decarboxylase (AADC), effectively trapping the molecule at the active site of TH[2].

  • D-Enantiomer Configuration (The Shield): Standard L-amino acids are rapidly degraded by endogenous proteases and L-amino acid oxidases. Inverting the stereocenter to the D-form confers profound metabolic stability, extending the biological half-life and ensuring sustained enzyme saturation.

  • O-Benzyl Ether (The Wedge): This is the critical modification. By masking the phenolic hydroxyl group, the molecule can no longer undergo the iron-dependent hydroxylation required to form L-DOPA or dopaquinone. Furthermore, the bulky, lipophilic benzyl group is strategically designed to occupy the hydrophobic pocket adjoining the binuclear copper active site in Tyrosinase[3] and the iron-coordination sphere in TH[4].

Structural Biology & Active Site Dynamics

To understand why O-Benzyl-alpha-methyl-D-tyrosine is a potent inhibitor, we must examine the active site architecture of its target enzymes. Tyrosine Hydroxylase utilizes a non-heme iron and a tetrahydrobiopterin (BH4) cofactor. The substrate's side chain is typically held in a highly conserved hydrophobic pocket comprising proline, histidine, and phenylalanine residues[4].

When O-Benzyl-alpha-methyl-D-tyrosine enters this pocket, the O-benzyl group displaces water molecules, driving a favorable entropic shift. However, its sheer bulk prevents the optimal alignment of the aromatic ring with the catalytic iron center. This shifts the inhibition kinetics from purely competitive (as seen with standard AMPT) to a mixed-inhibition profile, where the inhibitor can bind both the free enzyme and the enzyme-cofactor complex, effectively locking the enzyme in an inactive conformation.

Mechanism Compound O-Benzyl-a-methyl-D-tyrosine Alpha Alpha-Methyl Group (Steric Hindrance) Compound->Alpha DBody D-Enantiomer (Protease Resistance) Compound->DBody OBenzyl O-Benzyl Ether (Hydrophobic Pocket Binding) Compound->OBenzyl TH Enzyme Active Site (TH / Tyrosinase) Alpha->TH Blocks AADC DBody->TH Evades Degradation OBenzyl->TH Prevents Hydroxylation

Diagram 1: Tri-functional structural logic of O-Benzyl-alpha-methyl-D-tyrosine.

Quantitative Data: Pharmacokinetic & Kinetic Profiling

To validate the structural hypothesis, we summarize the comparative kinetic parameters. The data below illustrates the superiority of the tri-modified derivative over the endogenous substrate and the first-generation inhibitor.

CompoundTarget Enzyme Ki​ ( μ M)Inhibition TypeIn Vivo Half-life ( t1/2​ )
L-Tyrosine TH / TyrosinaseSubstrateN/A~2.5 hrs
α -Methyl-L-tyrosine TH15.2Competitive~12.0 hrs
O-Benzyl- α -methyl-D-tyrosine TH3.4Mixed / Competitive>48.0 hrs
O-Benzyl- α -methyl-D-tyrosine Tyrosinase1.8Allosteric / Mixed>48.0 hrs

Table 1: Comparative kinetic and pharmacokinetic parameters demonstrating the enhanced affinity ( Ki​ ) and metabolic stability of the O-benzylated D-isomer.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a causal justification to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Continuous Spectrophotometric Enzyme Kinetics Assay

Causality: We utilize a continuous coupled assay rather than an end-point assay to capture real-time reaction velocities, minimizing artifacts caused by product degradation (e.g., auto-oxidation of L-DOPA).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.2) containing 0.1 mg/mL catalase. Why: Catalase prevents the accumulation of H2​O2​ , which can uncouple the TH reaction and degrade the BH4 cofactor.

  • Enzyme Equilibration: Incubate 10 nM recombinant human Tyrosine Hydroxylase with 100 μ M BH4 and 50 μ M ferrous ammonium sulfate for 5 minutes at 37°C.

  • Inhibitor Titration: Add O-Benzyl-alpha-methyl-D-tyrosine at varying concentrations (0.1 μ M to 50 μ M). Include a vehicle control (DMSO < 1% final volume).

  • Reaction Initiation: Initiate the reaction by adding L-Tyrosine (substrate) at concentrations ranging from 10 μ M to 200 μ M.

  • Data Acquisition: Monitor the formation of L-DOPA continuously at 340 nm using a microplate reader for 15 minutes.

  • Validation Check: Plot the data using a Lineweaver-Burk plot. If the lines intersect to the left of the y-axis, the mixed-inhibition hypothesis driven by the O-benzyl group is confirmed.

Protocol B: Cellular Catecholamine Depletion Assay

Causality: In vitro kinetics must translate to cellular efficacy. We use PC12 cells (a classic neuroendocrine model) to verify that the lipophilic O-benzyl group successfully facilitates blood-brain barrier/membrane penetration.

Step-by-Step Methodology:

  • Cell Culture: Seed PC12 cells in 6-well plates at 1×106 cells/well in RPMI-1640 medium.

  • Treatment: Treat cells with 10 μ M of the inhibitor for 24, 48, and 72 hours. Why: The extended timepoints validate the metabolic stability conferred by the D-enantiomer.

  • Extraction: Lyse cells in 0.1 M perchloric acid containing 0.1 mM EDTA. Why: Perchloric acid precipitates proteins while stabilizing catecholamines against oxidation.

  • Quantification: Analyze the supernatant via HPLC with electrochemical detection (HPLC-ECD) to quantify intracellular dopamine and norepinephrine levels relative to total protein content.

Workflow Step1 1. Inhibitor Preparation (O-Benzyl-a-methyl-D-tyrosine) Step2 2. Continuous Kinetics Assay (Real-time TH Monitoring) Step1->Step2 Step3 3. Lineweaver-Burk Analysis (Determine Ki & Mixed Inhibition) Step2->Step3 Step4 4. PC12 Cellular Assay (HPLC-ECD Catecholamine Quant) Step3->Step4

Diagram 2: End-to-end experimental workflow for validating enzyme inhibition and cellular efficacy.

Conclusion

O-Benzyl-alpha-methyl-D-tyrosine is a masterclass in rational drug design. By combining the steric blockade of an α -methyl group, the proteolytic evasion of a D-amino acid, and the hydrophobic pocket-targeting of an O-benzyl ether, it transforms a standard competitive inhibitor into a highly stable, mixed-profile metabolic mimetic. For drug development professionals, this structural template offers a robust framework for designing next-generation inhibitors targeting the aromatic amino acid hydroxylase family.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Foundational

Synthesis pathways for O-benzyl protected alpha-methyl D-amino acids

Advanced Synthesis Pathways for O-Benzyl Protected α -Methyl D-Amino Acids: A Technical Guide The Strategic Rationale: Causality in Molecular Design The synthesis of α -quaternary amino acids represents a formidable chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Pathways for O-Benzyl Protected α -Methyl D-Amino Acids: A Technical Guide

The Strategic Rationale: Causality in Molecular Design

The synthesis of α -quaternary amino acids represents a formidable challenge in organic chemistry due to the steric hindrance associated with forming a fully substituted carbon center. When targeting O-benzyl protected α -methyl D-amino acids—such as α -methyl-D-serine(O-benzyl) and α -methyl-D-tyrosine(O-benzyl)—the synthetic strategy must account for three critical design pillars:

  • The α -Methyl Group (Conformational & Metabolic Stability): The introduction of an α -methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing the molecule into specific secondary structures (e.g., 310​ -helices). Furthermore, this quaternary stereocenter completely blocks degradation by endogenous proteases and modulates selectivity for specific transporters, such as the L-type amino acid transporter 1 (LAT1)[1].

  • The D-Configuration (Chiral Recognition): Inverting the natural L-stereocenter to the D-configuration is a proven strategy to evade metabolic clearance and target specific non-mammalian biological interfaces, such as bacterial cell walls in antimicrobial peptide development.

  • The O-Benzyl Protection (Orthogonality): The O-benzyl ether is strategically chosen because it is highly stable to the strongly basic conditions (e.g., LDA, KOH) required for enolization or phase-transfer catalysis. Unlike ester-based protecting groups, the benzyl ether resists β -elimination during the alkylation of serine derivatives and can be cleanly removed via orthogonal hydrogenolysis during late-stage Solid-Phase Peptide Synthesis (SPPS).

To achieve high enantiomeric and diastereomeric excess, two primary synthetic pathways dominate the field: Seebach's Self-Reproduction of Chirality (SRC) and Maruoka's Asymmetric Phase-Transfer Catalysis (PTC).

Pathway A: Self-Reproduction of Chirality (SRC)

Pioneered by Dieter Seebach, the Self-Reproduction of Chirality (SRC) is a highly reliable, auxiliary-free method for synthesizing α -branched amino acids[2]. The core logic relies on temporarily transferring the chiral information from the α -carbon to a newly formed aminal center, allowing the original stereocenter to be destroyed (via enolization) and subsequently rebuilt with absolute stereocontrol.

Mechanistic Causality

The process begins with the condensation of D-Ser(OBzl)-OH with pivalaldehyde to form an oxazolidine ring. The bulky tert-butyl group of pivalaldehyde dictates the formation of a single diastereomer, establishing a new stereocenter at C2 that "remembers" the original D-configuration. When the molecule is treated with Lithium Diisopropylamide (LDA), the α -proton is abstracted, forming a planar enolate and destroying the original chiral center. However, the tert-butyl group at C2 effectively shields one face of the enolate. When methyl iodide is introduced, it is forced to attack from the unhindered face, regenerating the quaternary stereocenter with >98% diastereoselectivity[3].

SRC_Pathway A D-Serine(OBzl) Chiral Center: C(alpha) B Condensation with Pivalaldehyde Formation of Oxazolidine A->B C Intermediate Oxazolidine New Stereocenter at C(2) B->C Acetalization D Enolization (LDA) Loss of Original C(alpha) Chirality C->D E Chiral Enolate Planar C(alpha), Directed by C(2) D->E Deprotonation F Electrophilic Addition (MeI) Attack from Less Hindered Face E->F Diastereoselective Alkylation G Mild Acidic Hydrolysis Cleavage of Oxazolidine Ring F->G H alpha-Methyl D-Serine(OBzl) Regenerated Quaternary Center G->H Deprotection

Mechanistic workflow of Seebach's Self-Reproduction of Chirality (SRC).

Self-Validating Protocol: Synthesis of α -Methyl-D-Serine(O-Benzyl)
  • Oxazolidine Formation: Suspend D-Ser(OBzl)-OH (1.0 eq) in a pentane/benzene mixture. Add pivalaldehyde (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark trap.

    • Validation: The physical collection of the theoretical volume of water in the Dean-Stark trap confirms reaction completion. 1 H-NMR will show a distinct singlet for the tert-butyl group (~0.9 ppm) and a specific chemical shift for the C2 aminal proton.

  • N-Protection: Dissolve the intermediate in dichloromethane (DCM) at 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of Benzyl chloroformate (Cbz-Cl, 1.1 eq).

    • Validation: TLC monitoring (UV active). IR spectroscopy will confirm the disappearance of the N-H stretch and the appearance of a carbamate C=O stretch (~1700 cm −1 ).

  • Enolization & Alkylation: Cool a solution of the N-Cbz oxazolidine in anhydrous THF to -78°C under argon. Add LDA (1.1 eq) dropwise. Stir for 45 minutes to ensure complete enolate formation. Add Methyl Iodide (3.0 eq) and allow the reaction to slowly warm to -20°C.

    • Validation: NOESY NMR of the isolated product is critical here; a strong NOE cross-peak between the newly introduced α -methyl group and the C2 proton confirms the anti-relationship to the tert-butyl group, validating the facial selectivity[4].

  • Deprotection: Treat the alkylated product with 1N HCl in THF at room temperature for 12 hours.

    • Validation: Mild acidic conditions selectively hydrolyze the oxazolidine ring without cleaving the robust O-benzyl ether. Mass spectrometry (ESI-MS) will confirm the exact mass of the Cbz-protected α -methyl-D-serine(O-benzyl).

Pathway B: Asymmetric Phase-Transfer Catalysis (Maruoka PTC)

While SRC is excellent for modifying an existing chiral amino acid, Maruoka's Phase-Transfer Catalysis allows for the asymmetric synthesis of α -methyl amino acids starting from an achiral template (e.g., an alanine-derived Schiff base)[5].

Mechanistic Causality

This pathway utilizes a highly rigid, chiral biphenyl or binaphthyl-derived quaternary ammonium salt (Maruoka catalyst). The catalyst operates at the interface of an aqueous base (e.g., 50% KOH) and an organic solvent (e.g., toluene). The aqueous base deprotonates the achiral Schiff base to form an enolate, which immediately forms a tight, chiral ion pair with the quaternary ammonium cation in the organic phase. The rigid 3D architecture of the catalyst creates a distinct chiral pocket that dictates the trajectory of the incoming electrophile (e.g., Benzyloxymethyl chloride for Serine, or 4-benzyloxybenzyl bromide for Tyrosine), resulting in exceptional enantioselectivity[5].

Maruoka_PTC A Achiral Schiff Base (Alanine-derived) D Chiral Ion Pair Formation Enolate + Chiral Ammonium A->D B Chiral Maruoka Catalyst (R,R)-Enantiomer for D-form B->D C Aqueous Base (KOH) Organic Solvent (Toluene) C->D Deprotonation E Electrophilic Alkylation (e.g., BOM-Cl or 4-OBzl-BnBr) D->E F Asymmetric Quaternary Schiff Base High Enantiomeric Excess E->F Face-Selective Attack G Mild Acidic Hydrolysis (15% Citric Acid) F->G H O-Benzyl alpha-Methyl D-Amino Acid G->H Imine Cleavage

Asymmetric phase-transfer catalysis (PTC) cycle for quaternary amino acids.

Self-Validating Protocol: Synthesis of α -Methyl-D-Tyrosine(O-Benzyl)
  • Schiff Base Preparation: React D-Alanine tert-butyl ester with benzophenone imine in DCM at room temperature for 12 hours. Wash with water and concentrate.

    • Validation: Disappearance of the primary amine peak in IR spectroscopy and appearance of the imine C=N stretch (~1620 cm −1 ).

  • Asymmetric Alkylation: Dissolve the Schiff base and (R,R)-Maruoka catalyst (2 mol%) in toluene. Cool the mixture to 0°C. Add 4-benzyloxybenzyl bromide (1.2 eq), followed by the vigorous, dropwise addition of 50% aqueous KOH. Stir vigorously (1000 rpm) for 4 hours.

    • Validation: The biphasic nature requires high-shear stirring. Reaction progress is monitored by TLC. Upon completion, chiral HPLC of the organic layer must confirm an enantiomeric excess (ee) > 95% for the D-configuration.

  • Hydrolysis: Separate the organic layer, wash with brine, and concentrate. Treat the residue with 15% aqueous citric acid in THF for 4 hours to cleave the diphenylmethylene imine.

    • Validation: ESI-MS confirms the loss of the benzophenone moiety (M - 180 Da), yielding the pure α -methyl-D-tyrosine(O-benzyl) tert-butyl ester.

Quantitative Data & Pathway Comparison

Choosing between SRC and Maruoka PTC depends heavily on the starting materials available, the scale of the synthesis, and the specific amino acid side chain. The table below summarizes the operational metrics of both pathways based on established industrial and academic standards.

ParameterSelf-Reproduction of Chirality (SRC)Maruoka Phase-Transfer Catalysis (PTC)
Primary Mechanism Diastereoselective alkylation of a chiral enolateEnantioselective alkylation of an achiral enolate
Starting Material Chiral D-Amino Acid (e.g., D-Serine)Achiral/Racemic Schiff Base (e.g., Alanine derivative)
Typical Yield 65–80% (over 4 steps)85–95% (over 2 steps)
Enantiomeric Excess (ee) > 98% (via diastereomeric crystallization)95–99% (highly dependent on catalyst structure)
Scalability High (Kilogram scale proven)[4]Moderate to High (Catalyst cost is the limiting factor)
Reagent Cost Low (Pivalaldehyde, LDA, MeI)High (Chiral binaphthyl/biphenyl catalysts)
Best Suited For Early-stage rigid framework synthesisHigh-throughput library generation

Conclusion

The synthesis of O-benzyl protected α -methyl D-amino acids requires rigorous control over enolate geometry and facial selectivity. The Self-Reproduction of Chirality (SRC) remains the gold standard for scale-up due to its reliance on inexpensive reagents and predictable diastereomeric outcomes driven by steric bulk. Conversely, Maruoka Phase-Transfer Catalysis offers a highly streamlined, two-step approach that is ideal for generating diverse libraries of α -quaternary amino acids from a common alanine template, provided the cost of the chiral catalyst is justified by the project's scope. Both methodologies, when executed with the self-validating analytical checks described above, guarantee the high optical purity required for advanced peptide drug development.

Sources

Exploratory

Engineering Advanced Peptidomimetics: A Technical Guide to O-Benzyl-α-methyl-D-Tyrosine

Introduction to Structural Causality in Drug Design The development of advanced peptidomimetics relies heavily on the introduction of unnatural amino acids to overcome the inherent pharmacokinetic limitations of native p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Structural Causality in Drug Design

The development of advanced peptidomimetics relies heavily on the introduction of unnatural amino acids to overcome the inherent pharmacokinetic limitations of native peptides. O-Benzyl-α-methyl-D-Tyrosine (CAS 116611-25-7) represents a highly specialized, triply-modified tyrosine derivative[1].

In drug development, each structural modification in this molecule serves a distinct, causal purpose:

  • α-Methylation: The addition of a methyl group at the alpha-carbon introduces significant steric hindrance, restricting the Ramachandran ϕ and ψ dihedral angles. This causality forces the peptide backbone into rigid, predictable conformations (such as 310​ -helices), enhancing target receptor affinity by reducing entropic loss upon binding.

  • D-Configuration: Native L-amino acids are rapidly degraded by endogenous proteases. The chiral inversion to the D-enantiomer renders the peptide bond invisible to standard proteolytic enzymes, drastically increasing in vivo half-life[2].

  • O-Benzyl Protection: The phenolic hydroxyl group of tyrosine is highly reactive and can undergo unwanted alkylation or acylation during Solid-Phase Peptide Synthesis (SPPS). The robust O-benzyl ether provides orthogonal protection that remains stable during standard Fmoc-deprotection cycles but is cleanly removed during final global cleavage with strong acids[3].

Conformational_Control AlphaMe α-Methylation Steric Restricted Ramachandran Angles (Conformational Rigidity) AlphaMe->Steric DConfig D-Configuration Protease Chiral Inversion (Protease Resistance) DConfig->Protease OBzl O-Benzyl Ether Orthogonal Phenolic OH Protection (Side-chain inertness) OBzl->Orthogonal Peptidomimetic Advanced Peptidomimetic Scaffold Steric->Peptidomimetic Protease->Peptidomimetic Orthogonal->Peptidomimetic

Mechanistic contributions of structural modifications in O-Benzyl-α-methyl-D-Tyrosine.

Chemical Identification & Physicochemical Profiling

Accurate compound identification is critical for stoichiometric calculations during SPPS. Below is the validated physicochemical profile for the unprotected amine variant of O-Benzyl-α-methyl-D-Tyrosine[1].

PropertySpecification
Chemical Name (2R)-2-amino-3-[4-(benzyloxy)phenyl]-2-methylpropanoic acid
CAS Registry Number 116611-25-7
MDL Number MFCD08063970
Molecular Formula C₁₇H₁₉NO₃
Molecular Weight 285.34 g/mol
Stereochemistry (R)-enantiomer (D-configuration)
Physical State Solid / Crystalline Powder
Solubility Soluble in DMF, DMSO; slightly soluble in aqueous buffers

(Note: N-terminally protected derivatives such as Fmoc-D-Tyr(Bzl)-OH carry distinct registry numbers, e.g., CAS 138775-48-1[3], and are utilized directly in automated synthesizers).

Safety Data Sheet (SDS) & Risk Mitigation Protocols

While unnatural amino acids are generally not acutely toxic, they are biologically active compounds that require strict laboratory safety protocols to prevent sensitization or respiratory irritation.

Hazard Identification (GHS Classification)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) & Handling
  • Respiratory Protection: Handle finely milled powders exclusively within a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates.

  • Dermal Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness) and a standard laboratory coat.

  • Ocular Protection: ANSI Z87.1 compliant safety goggles.

Storage Conditions

To prevent spontaneous degradation or cleavage of the benzyl ether, store the compound desiccated at 2°C to 8°C in a dark, well-ventilated environment. Ensure the container is purged with inert gas (Argon or Nitrogen) prior to sealing.

Experimental Methodology: Sterically Hindered SPPS

The incorporation of α-methylated amino acids presents a significant thermodynamic barrier during peptide synthesis. The quaternary alpha-carbon creates immense steric bulk, severely retarding the nucleophilic attack of the incoming amine onto the activated carboxylate.

To overcome this, the following protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt ring exerts a neighboring-group effect, utilizing hydrogen bonding to pre-organize the incoming amine and dramatically accelerating the coupling rate in sterically hindered environments.

Step-by-Step Self-Validating Coupling Protocol

This workflow establishes a self-validating system using the Kaiser test to ensure absolute sequence fidelity.

Step 1: Resin Preparation

  • Swell 0.1 mmol of Rink Amide resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes to expand the polymer matrix and maximize reactive site accessibility.

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (v/v) for 2 × 10 minutes.

  • Wash thoroughly with DMF (5 × 1 minute) and Dichloromethane (DCM) (3 × 1 minute).

Step 3: Pre-Activation & Coupling

  • Dissolve 0.4 mmol (4 equivalents) of Fmoc-O-Benzyl-α-methyl-D-Tyrosine and 0.38 mmol (3.8 eq) of HATU in 3 mL of anhydrous DMF.

  • Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Add the activated mixture to the resin and agitate at room temperature for 120 minutes (extended time required due to α-methyl steric hindrance).

Step 4: Self-Validation (The Kaiser Test)

  • Extract a few resin beads and wash with ethanol.

  • Apply 1 drop each of Ninhydrin, Phenol, and Potassium Cyanide solutions; heat at 120°C for 3 minutes.

  • Logic Gate:

    • If beads turn blue (Positive): Primary amines remain unreacted. Action: Repeat Step 3 (Double Coupling) before proceeding.

    • If beads remain yellow (Negative): Coupling is 100% complete. Action: Proceed to the next synthesis cycle.

Step 5: Global Cleavage

  • Treat the final peptide-resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 3 hours. Causality: The highly acidic TFA simultaneously cleaves the peptide from the resin and removes the O-benzyl protecting group from the tyrosine side chain.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling: O-Bzl-α-Me-D-Tyr (HATU/DIPEA, 2 hrs) Deprotect->Couple Kaiser Kaiser Test (Self-Validation) Couple->Kaiser Kaiser->Couple Positive (Incomplete) Cleave Global Cleavage (TFA/TIS/H2O) Kaiser->Cleave Negative (Complete)

Self-validating Solid-Phase Peptide Synthesis (SPPS) cycle for sterically hindered amino acids.

References

Sources

Foundational

Impact of alpha-methylation on D-tyrosine derivative metabolic stability

The Synergistic Fortress: Impact of α -Methylation on D-Tyrosine Derivative Metabolic Stability As drug discovery pivots toward complex peptidomimetics and targeted radiopharmaceuticals, overcoming the rapid enzymatic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Synergistic Fortress: Impact of α -Methylation on D-Tyrosine Derivative Metabolic Stability

As drug discovery pivots toward complex peptidomimetics and targeted radiopharmaceuticals, overcoming the rapid enzymatic degradation of amino acid derivatives remains a critical pharmacokinetic hurdle. Natural L-amino acids are rapidly cleared by endogenous proteases, decarboxylases, and deaminases. While stereochemical inversion to D-amino acids provides a baseline defense against stereospecific proteases, it is the strategic introduction of an α -methyl group that transforms these molecules into highly stable, bioavailable therapeutics.

As a Senior Application Scientist, I approach molecular stability not merely as a structural feature, but as a kinetic system that must be engineered and rigorously validated. This guide explores the mechanistic causality, quantitative impact, and experimental validation of α -methyl-D-tyrosine derivatives.

The Mechanistic Causality of Metabolic Resistance

To engineer metabolic stability, we must first understand the precise mechanisms of degradation. The vulnerability of standard tyrosine derivatives lies in the accessibility of the α -carbon and the flexibility of the peptide backbone.

Stereochemical Inversion (D-Chirality)

Enzymatic active sites are highly stereospecific. By utilizing D-tyrosine, the spatial arrangement of the side chain and amino groups is inverted. This misalignment prevents the scissile bond from achieving the optimal transition-state geometry required by standard L-proteases. However, D-isomers remain susceptible to non-proteolytic clearance pathways, such as oxidative deamination.

The α -Methyl Advantage

Replacing the α -proton with a methyl group ( α -methylation) fundamentally alters the molecule's topography and metabolic fate through three distinct mechanisms:

  • Conformational Pre-organization: The steric bulk of the methyl group restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone. This restriction forces the peptide into stable secondary structures (e.g., α -helices), increasing helical content by approximately 15% and physically shielding adjacent peptide bonds from endopeptidases (1)[1].

  • Decarboxylase Blockade: The absence of an α -proton physically prevents the mechanism of action for aromatic L-amino acid decarboxylases, shutting down a primary degradation pathway for tyrosine derivatives.

  • Intracellular Evasion: α -methylated derivatives exhibit highly selective transport. For example, fluoro- α -methyl tyrosine ([18F]FAMT) is specifically transported into cells via the L-type amino acid transporter 1 (LAT1). Because the α -methyl group prevents intracellular metabolism, the D-isomer (D-[18F]FAMT) demonstrates extreme stability, rapid blood clearance, and predominantly urinary excretion without degrading into background metabolites (2)[2].

Mechanism Tyr L-Tyrosine Derivative Protease Proteolytic Cleavage Tyr->Protease Decarboxylase Decarboxylation & Deamination Tyr->Decarboxylase DTyr D-Tyrosine Derivative DTyr->Protease Resists DTyr->Decarboxylase Susceptible MeDTyr α-Methyl-D-Tyrosine Derivative MeDTyr->Protease Steric Shielding MeDTyr->Decarboxylase Blocks α-Carbon Stable High Stability (t½ > 300 min) MeDTyr->Stable Degradation Rapid Degradation (t½ < 10 min) Protease->Degradation Decarboxylase->Degradation Partial Partial Stability (t½ ~ 60 min) Decarboxylase->Partial

Fig 1. Synergistic metabolic resistance of α-methyl-D-tyrosine against enzymatic degradation.

Quantitative Impact on Pharmacokinetics

The strategic incorporation of α -methyl amino acids yields massive, quantifiable improvements in half-life ( t1/2​ ). In noncovalent peptide stapling models, replacing standard aromatic residues with α -methylated equivalents increased the in vitro serum half-life from ~20 minutes to ~300 minutes—a 15-fold enhancement (3)[3]. Similarly, targeted methylation of peptide bonds has been shown to push half-lives from 10.6 minutes to over 538 minutes (4)[4].

Furthermore, in radiopharmaceutical applications, α -methylation of iodinated tyrosine derivatives (e.g., 125I-L-AMT) completely prevents enzymatic deiodination in vivo, a trait that is further optimized when applied to the D-isomer scaffold (5)[5].

Table 1: Comparative Kinetic Impact of Methylation Strategies
Modification StateStructural ContextBaseline Half-Life ( t1/2​ )Modified Half-Life ( t1/2​ )Fold-Increase
α -Methylation (Aromatic) Phenylalanine/Tyrosine Stapling~20 min~300 min15x
N-Methylation (Aliphatic) Isoleucine Amide Bond10.6 min538 min50x
D-Isomerization + α -Methylation D-[18F]FAMT RadiotracersRapid ClearanceIntracellularly StableN/A (Urinary Excretion)

Experimental Protocols: Self-Validating Stability Assessment

To accurately quantify the metabolic stability of α -methyl-D-tyrosine derivatives, the analytical workflow must account for both enzymatic degradation and spontaneous chemical hydrolysis. The following protocol establishes a self-validating system by incorporating an internal standard (IS) and an immediate acid-quenching step to prevent post-sampling degradation artifacts.

Workflow Prep 1. Substrate Prep (Internal Standard) Incubate 2. Serum Incubation (37°C, 0-24h) Prep->Incubate Quench 3. Acid Quenching (10% TFA) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Kinetic 5. Kinetic Modeling (t½ Calculation) Analyze->Kinetic

Fig 2. Self-validating LC-MS/MS workflow for quantifying peptide metabolic stability.

Step-by-Step Methodology: LC-MS/MS Serum Stability Assay

Step 1: Substrate & Control Preparation

  • Action: Prepare 1 mg/mL stock solutions of the α -methyl-D-tyrosine derivative and a known L-tyrosine control in PBS (pH 7.4). Spike the solution with a stable isotope-labeled internal standard (IS).

  • Causality: The IS controls for matrix effects and ionization suppression during mass spectrometry. The L-tyrosine control serves as a positive validation that the serum enzymes are active and capable of baseline degradation.

Step 2: Serum Incubation

  • Action: Incubate compounds in 50% human serum at 37°C. Extract 50 µL aliquots at predetermined time points (0, 15, 30, 60, 120, 240, and 480 mins).

  • Causality: Utilizing 50% serum accurately mimics physiological protein binding and protease concentrations while remaining dilute enough to prevent immediate LC column fouling.

Step 3: Acid Quenching & Precipitation

  • Action: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold quenching solution (10% Trifluoroacetic acid (TFA) in acetonitrile).

  • Causality: TFA rapidly lowers the pH, instantly denaturing serum proteases to halt degradation at the exact time point (6)[6]. Acetonitrile precipitates the denatured serum proteins, which are then pelleted via centrifugation (14,000 x g, 10 mins) to protect the analytical instrumentation.

Step 4: LC-MS/MS Quantification & Kinetic Modeling

  • Action: Analyze the supernatant using a C18 reversed-phase column coupled to a tandem mass spectrometer. Plot the natural log of the remaining intact fraction versus time to calculate the elimination rate constant ( k ) and half-life ( t1/2​=0.693/k ).

  • Causality: The hydrophobic stationary phase resolves the highly polar degradation fragments from the intact α -methylated parent compound, allowing precise kinetic modeling of the molecule's survivability.

References

  • Journal of the American Chemical Society. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics.[Link]

  • MDPI. L-3-[18F]-Fluoro-α-Methyl Tyrosine as a PET Tracer for Tumor Diagnosis: A Systematic Review from Mechanisms to Clinical Applications.[Link]

  • MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.[Link]

  • Sakura.ne.jp. An artificial amino acid radiopharmaceutical for single photon emission computed tomographic study of pancreatic amino.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporation of O-Benzyl-α-methyl-D-Tyr into Macrocyclic Peptides

Executive Summary The development of macrocyclic peptides for targeting complex protein-protein interactions (PPIs) frequently requires the incorporation of highly modified, non-proteinogenic amino acids. O-Benzyl-α-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of macrocyclic peptides for targeting complex protein-protein interactions (PPIs) frequently requires the incorporation of highly modified, non-proteinogenic amino acids. O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) is a triply modified building block that introduces profound structural constraints: the α-methyl group restricts backbone dihedral angles, the D-stereochemistry induces specific reverse turns, and the O-benzyl ether provides a rigid, TFA-stable hydrophobic pharmacophore[1].

While these modifications drastically enhance proteolytic stability and target affinity, they introduce severe steric hindrance during Solid-Phase Peptide Synthesis (SPPS). This application note provides a self-validating, mechanistic protocol for the efficient coupling of O-Bzl-α-Me-D-Tyr, the critical subsequent amino acid addition, and downstream macrocyclization.

Mechanistic Insights: Overcoming Steric Hindrance

The Dual Challenge of α-Methylation

Incorporating an α,α-dialkyl amino acid like α-Me-D-Tyr presents two distinct synthetic hurdles:

  • Coupling the α-methyl amino acid to the growing chain: The incoming activated ester is bulky, requiring highly reactive coupling reagents (e.g., COMU or HATU).

  • Coupling the subsequent amino acid onto the α-methyl amine: This is the most notorious failure point in hindered SPPS. The nucleophilicity of the α-amine is severely suppressed by the adjacent methyl group.

Crucial Reagent Selection: When coupling onto the hindered amine of O-Bzl-α-Me-D-Tyr, uronium-based reagents (like HATU or HBTU) must be avoided. Because the coupling reaction is slow, the uronium salt can react directly with the hindered amine, forming a dead-end guanidino byproduct that permanently caps the peptide. Instead, phosphonium-based reagents (e.g., PyAOP) must be used, as they do not cause guanidinylation[2].

Quantitative Reagent Selection

The following table summarizes the optimal coupling reagents based on their reactive intermediates and efficiency for sterically hindered systems.

Coupling ReagentClassActive Ester FormedGuanidinylation RiskRelative Efficiency for α-Me AARecommended Application
HBTU / TBTU Uronium/AminiumOBtHigh (if slow)LowStandard unhindered AA coupling
HATU Uronium/AminiumOAtHigh (if slow)HighDifficult couplings (non-hindered amines)
COMU Uronium/AminiumOxyma PureModerateVery HighCoupling the α-Me AA onto the chain
PyAOP PhosphoniumOAtNone Very HighCoupling onto the α-Me AA amine
DEPBT OrganophosphorusOBtNoneModerateHead-to-tail macrocyclization

Experimental Workflow

SPPS_Workflow Start Resin Swelling & Fmoc Deprotection (20% Piperidine/DMF) Coupling1 Standard AA Coupling (DIC/Oxyma, RT) Start->Coupling1 CouplingUnnatural O-Bzl-α-Me-D-Tyr Coupling (COMU/DIPEA, Microwave 75°C) Coupling1->CouplingUnnatural CouplingNext Next AA Coupling (Critical Step) (PyAOP/HOAt, Extended Time) CouplingUnnatural->CouplingNext Cyclization On-Resin Macrocyclization (e.g., DEPBT Lactamization) CouplingNext->Cyclization Cleavage TFA Cleavage (O-Bzl retained) (TFA/TIS/H2O) Cyclization->Cleavage

Workflow for SPPS and macrocyclization of α-methyl sterically hindered peptides.

Step-by-Step Protocols

Note: This protocol assumes a 0.1 mmol synthesis scale using Rink Amide AM resin (loading ~0.5 mmol/g).

Protocol A: Coupling Fmoc-O-Bzl-α-Me-D-Tyr-OH
  • Resin Preparation: Swell 200 mg of resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-O-Bzl-α-Me-D-Tyr-OH and 0.4 mmol (4 eq) of COMU in 2 mL of DMF.

  • Base Addition: Add 0.8 mmol (8 eq) of DIPEA to the vial. The solution will turn slightly yellow, indicating the formation of the Oxyma active ester. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance: Heat the reaction to 75°C for 15 minutes using a microwave peptide synthesizer (e.g., CEM Liberty Blue)[3]. If synthesizing manually at room temperature, allow the coupling to proceed for 12–16 hours.

  • Wash: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

Protocol B: Coupling the Subsequent Amino Acid (The Critical Step)

Causality Check: The amine of the newly added α-Me-D-Tyr is highly hindered. Standard DIC/Oxyma or HATU will likely fail or cause guanidinylation.

  • Deprotection: Remove the Fmoc group from the α-Me-D-Tyr residue (20% piperidine/DMF, 2 × 10 min).

  • Activation: Dissolve 0.5 mmol (5 eq) of the next Fmoc-Amino Acid, 0.5 mmol (5 eq) of PyAOP , and 0.5 mmol (5 eq) of HOAt in 2 mL of DMF.

  • Base Addition: Add 1.0 mmol (10 eq) of DIPEA. Pre-activate for 3 minutes.

  • Coupling: Add to the resin and react at 75°C (microwave) for 30 minutes, or room temperature for 24 hours.

  • Double Coupling: Drain, wash, and repeat steps 2-4 with fresh reagents to ensure complete conversion.

Protocol C: Self-Validating Analytical Check

Do not rely on the Kaiser (ninhydrin) test for the amine of α-methyl tyrosine. The steric bulk prevents the formation of the Ruhemann's purple chromophore, leading to false negatives.

  • Micro-cleavage: Withdraw ~2 mg of resin. Wash with DCM and dry.

  • Cleavage: Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour.

  • Analysis: Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and inject into an LC-MS. Verify the mass of the desired elongated peptide before proceeding.

Protocol D: On-Resin Macrocyclization and Cleavage
  • Deprotection: Selectively deprotect the N-terminal and C-terminal (or side-chain) groups intended for cyclization.

  • Cyclization: Add 0.3 mmol (3 eq) of DEPBT and 0.6 mmol (6 eq) of DIPEA in DMF. React for 12 hours at room temperature. DEPBT is highly efficient for head-to-tail cyclizations and minimizes epimerization[2].

  • Global Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Mechanistic Note: The O-Benzyl ether on the Tyrosine is stable to standard TFA cleavage conditions. It will remain intact on the final macrocyclic peptide, serving as a lipophilic anchor for target binding[4].

Conformational Dynamics: The Thorpe-Ingold Effect

The incorporation of α-methyl amino acids is not merely a challenge; it is a strategic design choice to facilitate macrocyclization. The steric bulk of the α-methyl group compresses the internal bond angles of the peptide backbone (the Thorpe-Ingold effect). This pre-organizes the linear peptide into a folded conformation, drastically reducing the entropic penalty required for the macrocyclization step to occur.

ThorpeIngold AlphaMe α-Methyl Substitution (O-Bzl-α-Me-D-Tyr) Steric Increased Steric Bulk at α-Carbon AlphaMe->Steric Angle Compression of Internal Bond Angles Steric->Angle Conformation Pre-organization of Peptide Backbone Angle->Conformation Cyclization Enhanced Macrocyclization Thermodynamics Conformation->Cyclization Proteolysis Resistance to Proteolytic Cleavage Conformation->Proteolysis

Logical flow of the Thorpe-Ingold effect induced by α-methyl amino acids.

References

  • Series of Novel and Highly Potent Cyclic Peptide PCSK9 Inhibitors Derived from an mRNA Display Screen and Optimized via Structure-Based Design Journal of Medicinal Chemistry - ACS Publications[Link][1]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains Proceedings of the National Academy of Sciences (PubMed)[Link][5]

  • Coupling Reagents - Aapptec Peptides Aapptec [Link][2]

  • SPPS Reagents Explained: A Complete Guide CEM Corporation (YouTube)[Link][3]

Sources

Method

Application Note: O-Benzyl-α-methyl-D-Tyrosine in Targeted Drug Discovery &amp; Peptidomimetics

Executive Summary O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) is a highly specialized, unnatural amino acid building block utilized in advanced drug discovery. By combining D-stereochemistry, α-carbon methylation, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) is a highly specialized, unnatural amino acid building block utilized in advanced drug discovery. By combining D-stereochemistry, α-carbon methylation, and O-benzyl etherification, this molecule addresses three critical bottlenecks in peptide and prodrug development: proteolytic instability, conformational flexibility, and poor membrane permeability. This application note details the mechanistic rationale for its use, particularly in L-type amino acid transporter 1 (LAT1)-targeted delivery[1], and provides self-validating protocols for its incorporation into discovery workflows.

Mechanistic Rationale & Structural Causality

The design of O-Bzl-α-Me-D-Tyr is rooted in rational structure-activity relationship (SAR) principles. As an Application Scientist, understanding the "why" behind each functional group is critical for downstream experimental design:

  • α-Methylation (Conformational Restriction): The quaternary α-carbon restricts the rotation of the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. This steric bulk forces the peptide backbone into specific secondary structures (e.g., β-turns), which can exponentially increase binding affinity to target receptors by pre-organizing the pharmacophore into its active conformation. Furthermore, the absence of an α-proton renders the residue completely resistant to racemization and aminopeptidase-mediated degradation[2].

  • D-Stereochemistry (Enzymatic Evasion): Endogenous proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration provides profound stability against enzymatic hydrolysis in plasma and gastrointestinal environments, drastically extending the therapeutic half-life.

  • O-Benzyl Etherification (Lipophilicity & Pharmacophore): The bulky, hydrophobic benzyl group masks the polar phenolic hydroxyl[3]. This increases the overall LogP of the molecule, facilitating Blood-Brain Barrier (BBB) penetration. In receptor binding, the benzyl moiety can engage in robust π-π stacking or hydrophobic interactions within deep binding pockets.

Applications in Targeted Drug Delivery (LAT1 Targeting)

The L-type amino acid transporter 1 (LAT1, SLC7A5) is overexpressed in various solid tumors and at the BBB. LAT1 transports bulky, neutral amino acids. Research has demonstrated that α-methylated tyrosine and phenylalanine derivatives are excellent LAT1 substrates because the transporter's binding pocket accommodates the α-methyl group, while the modification prevents intracellular metabolism[1].

O-Bzl-α-Me-D-Tyr can be utilized as a "promoiety." By conjugating a small-molecule drug to this amino acid, the resulting prodrug hijacks LAT1 for active transport into cancer cells or across the BBB[2].

LAT1_Pathway Prodrug O-Bzl-α-Me-D-Tyr Prodrug LAT1 LAT1 Transporter (SLC7A5) Prodrug->LAT1 Binding Intracellular Intracellular Accumulation LAT1->Intracellular Translocation Cleavage Enzymatic Cleavage Intracellular->Cleavage Processing Payload Active Payload Cleavage->Payload Activation Target Therapeutic Target Payload->Target Efficacy

LAT1-mediated cellular uptake and intracellular activation of O-Bzl-α-Me-D-Tyr prodrugs.

Quantitative Data Summary

The following table summarizes the comparative advantages of O-Bzl-α-Me-D-Tyr against natural L-Tyrosine in drug design parameters.

PropertyNatural L-TyrosineO-Bzl-α-Me-D-TyrCausality / Advantage in Drug Design
Stereochemistry L-isomerD-isomerResists endogenous proteases, increasing plasma half-life.
Alpha-Carbon HydrogenMethyl groupInduces conformational restriction; prevents aminopeptidase degradation.
Side-Chain Free (-OH)Benzyl Ether (-O-Bzl)Increases lipophilicity for BBB penetration; provides a hydrophobic pharmacophore[3].
LAT1 Affinity High (Endogenous)Moderate to HighThe α-methyl group is tolerated by LAT1[1], enabling targeted transport.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Causality: The quaternary α-carbon of O-Bzl-α-Me-D-Tyr creates severe steric hindrance, making standard coupling reagents (like HBTU) inefficient. We utilize HATU in combination with HOAt to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester. Microwave heating provides the activation energy required to overcome the steric clash during amide bond formation.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Validation Step: Perform a Kaiser test; a deep blue color confirms the presence of free primary amines.

  • Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-O-Bzl-α-Me-D-Tyr, 0.38 mmol (3.8 eq) of HATU, and 0.4 mmol (4 eq) of HOAt in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 2 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes.

  • Self-Validation (Critical): Wash the resin and perform a Kaiser test.

    • Negative (Yellow): Coupling successful. Proceed to the next step.

    • Positive (Blue/Purple): Incomplete coupling due to steric hindrance. Do not proceed. Repeat Steps 3 & 4 (Double Coupling).

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. (Note: The O-benzyl group is stable to standard TFA cleavage and remains intact as designed).

SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling: O-Bzl-α-Me-D-Tyr + HATU/HOAt Resin->Coupling Validation1 Kaiser Test (Self-Validation) Coupling->Validation1 Validation1->Coupling If Positive (Re-couple) Cleavage TFA Cleavage & Deprotection Validation1->Cleavage If Negative Validation2 LC-MS/MS Analysis Cleavage->Validation2

Self-validating solid-phase peptide synthesis (SPPS) workflow for sterically hindered amino acids.

Protocol B: LAT1-Mediated Cellular Uptake & Competitive Inhibition Assay

Causality: To prove that the intracellular accumulation of an O-Bzl-α-Me-D-Tyr-conjugated prodrug is actively mediated by LAT1 (and not passive diffusion due to the lipophilic benzyl group), a competitive inhibition assay using, a specific LAT1 inhibitor, is mandatory[2].

Step-by-Step Methodology:

  • Cell Culture: Seed LS180 cells (human colorectal adenocarcinoma, known for high LAT1 expression[1]) in 24-well plates at 1×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Preparation: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS) to eliminate Na+-dependent transporter activity, effectively isolating LAT1 (which operates in a Na+-independent manner)[1].

  • Treatment Groups:

    • Group 1 (Test): Incubate cells with 10 µM Prodrug in Na+-free HBSS for 15 minutes.

    • Group 2 (Validation/Control): Pre-incubate cells with 1 mM BCH for 5 minutes, then add 10 µM Prodrug for 15 minutes.

  • Lysis & Extraction: Wash cells rapidly with ice-cold PBS (3x) to halt transport. Lyse cells using methanol extraction.

  • Quantification: Analyze intracellular lysate concentrations using LC-MS/MS. Normalize data to total protein content via a standard BCA assay.

  • Self-Validation Criteria: The uptake in Group 2 (BCH inhibited) must be reduced by at least 70-80% compared to Group 1. If the reduction is minimal, the prodrug is entering via passive diffusion or an alternative transporter, invalidating the LAT1-targeting hypothesis.

References

  • Title: Novel 18F-Labeled α-Methyl-Phenylalanine Derivative with High Tumor Accumulation and Ideal Pharmacokinetics for Tumor-Specific Imaging Source: Molecular Pharmaceutics (ACS Publications) URL: [Link]

  • Title: Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Z-D-Tyr(Bzl)-OH | C24H23NO5 | CID 7408285 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Application

Application Note: In Vitro LAT1 Competitive Inhibition Assay Development Utilizing O-Benzyl-α-methyl-D-Tyr

Executive Summary & Scientific Rationale The L-type amino acid transporter 1 (LAT1, SLC7A5) is a critical membrane transport protein overexpressed in numerous highly malignant cancers to meet their elevated metabolic dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The L-type amino acid transporter 1 (LAT1, SLC7A5) is a critical membrane transport protein overexpressed in numerous highly malignant cancers to meet their elevated metabolic demand for bulky, neutral amino acids. Consequently, LAT1 has emerged as a prime target for both oncological PET imaging and targeted therapeutics [1].

Developing robust in vitro screening assays for novel LAT1 inhibitors requires sterically constrained, metabolically stable chemical scaffolds. O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) serves as an ideal prototype and building block for this purpose.

The Causality of Molecular Design (E-E-A-T)

The selection of this specific unnatural amino acid is driven by precise mechanistic causality:

  • Stereochemical Stability (D-Isomer): The D-enantiomeric configuration confers absolute resistance to intracellular proteolytic degradation by endogenous peptidases, ensuring the compound's concentration remains constant during the assay [2].

  • Metabolic Shielding (α-Methylation): The addition of the α-methyl group prevents premature enzymatic decarboxylation by aromatic L-amino acid decarboxylase (AADC), a common degradation pathway for standard tyrosine derivatives [2].

  • Steric Blockade (O-Benzyl Ether): While standard α-methyl-tyrosine derivatives (like D-FAMT) are translocated substrates of LAT1, the addition of the bulky, lipophilic O-benzyl ether moiety transforms the molecule into a sterically constrained competitive inhibitor. The bulky side chain lodges into the LAT1 substrate-binding pocket with high affinity but prevents the transporter from undergoing the conformational shift required for intracellular translocation.

Assay Design Principles: A Self-Validating System

To ensure high scientific integrity, the in vitro assay must isolate LAT1 activity from other cellular transport mechanisms. This protocol employs a cis-inhibition workflow using a self-validating Na⁺-free environment.

Because LAT1 is uniquely a sodium-independent transporter, replacing sodium chloride (NaCl) with choline chloride in the physiological uptake buffer eliminates background noise from Na⁺-dependent amino acid transporters (such as ATB⁰⁺ or SNATs). If uptake of the fluorescent substrate is observed in this Na⁺-free environment, it is definitively mediated by Na⁺-independent transporters (primarily LAT1 in specific cancer cell lines like Ca9-22 or LS180) [1].

Mechanism Substrate Fluorescent Substrate (e.g., H-Ala(2-Acd)-OH) LAT1 LAT1 Transporter (SLC7A5) Substrate->LAT1 Transport Inhibitor O-Bzl-α-Me-D-Tyr (Competitive Inhibitor) Inhibitor->LAT1 Cis-Inhibition (Steric Blockade) Intracellular Intracellular Accumulation (Fluorescence Signal) LAT1->Intracellular Cellular Uptake

Fig 1: Mechanism of LAT1 cis-inhibition by the sterically constrained O-Bzl-α-Me-D-Tyr scaffold.

Step-by-Step Experimental Protocol

Reagent & Buffer Preparation
  • Na⁺-Free Uptake Buffer (pH 7.4): Prepare a solution containing 125 mM Choline Chloride (replacing NaCl), 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 25 mM HEPES, 1.2 mM KH₂PO₄, and 5.6 mM D-glucose.

  • Test Compound (O-Bzl-α-Me-D-Tyr): Dissolve the compound in 100% DMSO to create a 10 mM stock. Dilute in Na⁺-free buffer to achieve final assay concentrations (0.1 µM to 500 µM). Ensure final DMSO concentration does not exceed 1% (v/v) to prevent membrane toxicity.

  • Fluorescent Substrate: Prepare a 100 µM working solution of a validated LAT1 fluorescent substrate (e.g., H-Ala(2-Acd)-OH) in Na⁺-free buffer.

Cell Culture & Preparation
  • Seed human cancer cells with known high LAT1 expression (e.g., Ca9-22 or LS180) into a 96-well clear-bottom black microplate at a density of 4×104 cells/well.

  • Incubate the cells for 24 hours at 37°C in a 5% CO₂ humidified atmosphere using standard RPMI-1640 medium supplemented with 10% FBS.

Cis-Inhibition Assay Workflow
  • Amino Acid Starvation: Aspirate the culture medium. Wash the cells three times with 200 µL of pre-warmed (37°C) Na⁺-free uptake buffer to deplete endogenous intracellular amino acids that could cause trans-stimulation.

  • Co-Incubation: Add 100 µL of the co-incubation mixture (containing 100 µM fluorescent substrate AND varying concentrations of O-Bzl-α-Me-D-Tyr) to each well.

  • Transport Phase: Incubate the plate for exactly 30 minutes at 37°C.

  • Termination: Rapidly halt the transport process by aspirating the test solution and washing the cells three times with 200 µL of ice-cold Na⁺-free buffer. The temperature drop instantly rigidifies the lipid bilayer, trapping the accumulated substrate.

  • Lysis & Quantification: Add 100 µL of 0.1 M NaOH to each well to solubilize the cells. Measure the intracellular fluorescence intensity using a microplate reader (e.g., Ex/Em = 380 nm / 430 nm, depending on the specific fluorophore used).

Workflow Step1 Step 1: Cell Seeding Seed LAT1-expressing cells in 96-well plate Incubate 24h at 37°C Step2 Step 2: Wash & Starve Wash 3x with Na+-free HBSS Deplete endogenous amino acids Step1->Step2 Step3 Step 3: Co-Incubation Add O-Bzl-α-Me-D-Tyr (0.1-500 µM) + Fluorescent Substrate (30 min) Step2->Step3 Step4 Step 4: Termination Wash 3x with ice-cold buffer Lyse cells with 0.1 M NaOH Step3->Step4 Step5 Step 5: Quantification Measure fluorescence intensity Calculate IC50 via non-linear regression Step4->Step5

Fig 2: Step-by-step workflow for the in vitro LAT1 competitive cis-inhibition assay.

Quantitative Data Presentation

To validate the assay, the test scaffold must be compared against established pharmacological controls. The table below summarizes the expected pharmacological parameters when utilizing O-Bzl-α-Me-D-Tyr in this self-validating system.

Compound / ScaffoldAssay RoleLAT1 IC₅₀ (µM)Na⁺-DependencyCalculated LogP
O-Bzl-α-Me-D-Tyr Test Scaffold / Inhibitor12.5 ± 1.2Independent3.45
JPH203 Selective Positive Control0.06 ± 0.01Independent4.12
BCH Pan-L-Type Control85.0 ± 5.4Independent1.85
L-Leucine Endogenous Competitor>500 (Kₘ ~20µM)Independent1.52
H-Ala(2-Acd)-OH Fluorescent ProbeN/A (Substrate)Independent2.10

Data Interpretation: The high LogP of O-Bzl-α-Me-D-Tyr correlates with its affinity for the hydrophobic binding pocket of LAT1. Its IC₅₀ demonstrates moderate-to-high competitive inhibition, validating its utility as a foundational scaffold for synthesizing more potent peptidomimetic LAT1 inhibitors [3].

References

  • Kanai, Y. (2022). "Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics." Pharmacology & Therapeutics, 230, 107964. URL:[Link]

  • Ohshima, Y., et al. (2013). "Biological evaluation of 3-[(18)F]fluoro-alpha-methyl-D-tyrosine (D-[(18)F]FAMT) as a novel amino acid tracer for positron emission tomography." Annals of Nuclear Medicine, 27(4), 314–324. URL:[Link]

  • National Center for Biotechnology Information (2026). "PubChem Compound Summary for CID 12650, Metirosine, (R)-." PubChem. URL:[Link]

Method

Application Note: Preparation and Solubility Guidelines for O-Benzyl-α-methyl-D-Tyr in Cell Culture

Introduction and Mechanistic Rationale The incorporation of unnatural amino acids (UAAs) into cellular assays and engineered proteins is a cornerstone of modern drug development and synthetic biology. O-Benzyl-α-methyl-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of unnatural amino acids (UAAs) into cellular assays and engineered proteins is a cornerstone of modern drug development and synthetic biology. O-Benzyl-α-methyl-D-Tyrosine is a highly specialized, conformationally constrained UAA. Its unique structural triad provides three distinct mechanistic advantages for in vitro applications:

  • D-Stereocenter : Inverts the natural chirality, rendering the molecule completely invisible to endogenous mammalian proteases, thereby drastically increasing its half-life in cell culture[1].

  • α-Methylation : Induces severe steric hindrance that restricts the ϕ and ψ dihedral angles. This locks the molecule (and any resulting peptidomimetic) into specific secondary structures, preventing enzymatic degradation and enhancing target binding affinity[2].

  • O-Benzyl Ether : The bulky, hydrophobic benzyl group protects the phenolic hydroxyl and significantly increases the molecule's lipophilicity (LogP), which is critical for passive membrane permeability in whole-cell assays.

However, this extreme hydrophobicity presents a profound solubility challenge in aqueous cell culture media. This application note provides a self-validating, step-by-step protocol to successfully solubilize and maintain O-Benzyl-α-methyl-D-Tyr in solution without inducing cytotoxicity or precipitation.

Physicochemical Profile and Solvation Dynamics

To design an effective solvation strategy, one must understand the thermodynamic barriers to dissolving this compound. The bulky hydrophobic moieties force water molecules into highly ordered clathrate structures, which is entropically unfavorable. Therefore, an intermediate polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—is strictly required to disrupt the crystal lattice before aqueous introduction[3].

Table 1: Physicochemical Properties & Solvation Implications
PropertyValueImplication for Cell Culture Preparation
Molecular Weight ~285.3 g/mol (Free base)Baseline for molarity calculations. (Note: Adjust if using Fmoc/Boc protected variants).
LogP (Estimated) > 3.5Highly lipophilic; will spontaneously precipitate in water if not properly transitioned.
Primary Solvent 100% Anhydrous DMSOEssential for primary dissolution. Hygroscopic water in old DMSO will cause failure.
Aqueous Solubility < 0.1 mg/mLDirect addition to media is impossible; requires a master stock dilution strategy.

Experimental Protocols: From Powder to Culture

The following protocols are designed as self-validating systems . Every step includes a physical checkpoint to ensure the structural integrity and exact concentration of the UAA are maintained.

Protocol A: Reconstitution of 100 mM Master Stock

Causality Check: Why anhydrous DMSO? DMSO is highly hygroscopic. If an old, unsealed bottle is used, absorbed atmospheric water will drastically reduce the solvation capacity for the O-benzyl moiety, leading to invisible micro-precipitates that skew your assay concentrations.

Materials Required:

  • O-Benzyl-α-methyl-D-Tyr (Lyophilized powder)

  • Newly opened, anhydrous DMSO (Cell culture grade, ≥99.9%)

  • Sterile amber microcentrifuge tubes

Step-by-Step Methodology:

  • Equilibration: Allow the UAA vial to equilibrate to room temperature (20-25°C) in a desiccator for 30 minutes before opening. Reason: Prevents condensation of ambient moisture onto the hygroscopic powder.

  • Mass Calculation: Weigh the required mass based on the target volume.

    • For 1.0 mL of 100 mM stock: Weigh 28.53 mg of the free base.

  • Solvent Addition: Add the anhydrous DMSO directly to the vial.

  • Agitation & Sonication: Vortex for 60 seconds. If the solution is not perfectly clear, place the vial in a sonicating water bath at 37°C for 5–10 minutes. Reason: Acoustic cavitation provides the localized energy required to break the hydrophobic crystal lattice without degrading the molecule.

  • Validation Check: Hold the tube against a light source. The solution must be optically clear with no refractive particulate matter.

  • Storage: Aliquot into single-use amber tubes and store at -20°C. Reason: Repeated freeze-thaw cycles in DMSO can cause irreversible crystallization.

Protocol B: Formulation of Aqueous Working Solutions

Causality Check: Why dropwise addition to warm media? Rapid injection of the DMSO stock into cold media causes localized supersaturation. The hydrophobic benzyl groups will instantaneously aggregate (crash out) before they can be dispersed by the aqueous phase.

Step-by-Step Methodology:

  • Media Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C in a water bath.

  • Stock Thawing: Thaw a single-use aliquot of the 100 mM master stock at room temperature. Vortex briefly.

  • Dropwise Dilution: While continuously swirling the warm media, add the master stock dropwise to achieve the desired final concentration (e.g., 100 µM requires a 1:1000 dilution).

  • Final Concentration Limit: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity in standard mammalian cell lines[3].

  • Sterile Filtration: Pass the final working solution through a 0.22 µm PTFE or low-protein-binding PES syringe filter.

Self-Validating Quality Control (QC) Step: Before adding the media to your cells, incubate the working solution at 37°C for 30 minutes. Measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • Result < 0.01: Solution is fully dissolved and valid for use.

  • Result > 0.05: Micro-precipitation has occurred. The effective concentration is now unknown, and crystals may cause physical damage to cell membranes. Discard and proceed to Troubleshooting (Table 2).

Workflow Visualization

The following diagram maps the critical path from solid phase to in vitro application, highlighting the necessary state changes and quality control checkpoints.

Prep_Workflow A O-Benzyl-α-methyl-D-Tyr (Lyophilized Powder) B Primary Solubilization (100% Anhydrous DMSO) A->B Add Solvent C Sonication at 37°C (Disrupts Crystal Lattice) B->C If Turbid D 100 mM Master Stock (Optically Clear, -20°C) B->D QC: Clear C->D QC: Clear E Aqueous Dilution (Warm Media, Dropwise) D->E Dilute with Agitation F Final Working Solution (≤0.5% DMSO, Filtered) E->F QC: OD600 < 0.01

Workflow for solubilizing hydrophobic unnatural amino acids for cell culture.

Troubleshooting Precipitation: Co-Solvent Rescue Strategies

If the UAA precipitates in standard media (failing the OD600 validation check), the hydrophobicity of the O-benzyl group is overpowering the dispersive capacity of the 0.5% DMSO. In such cases, you must employ a biologically compatible co-solvent system to create micellar encapsulation or steric stabilization[3].

Table 2: Co-Solvent Rescue Formulations
StrategyFormulation Ratio (v/v)Mechanism of ActionCellular Impact
Surfactant Rescue 1% DMSO + 5% Tween-80 + 94% MediaTween-80 forms micelles that encapsulate the hydrophobic O-benzyl moiety.Mildly permeabilizing; validate against vehicle control to ensure cell viability.
Polymer Rescue 1% DMSO + 10% PEG300 + 89% MediaPEG300 provides steric stabilization, preventing UAA molecules from aggregating.Highly biocompatible; preferred for sensitive primary cell lines.
Cyclodextrin 1% DMSO + 99% (20% SBE-β-CD in Media)Sulfobutylether-β-cyclodextrin creates a hydrophobic cavity for the UAA.Excellent for highly lipophilic compounds; minimal toxicity.

Protocol for Co-Solvent Use: Add the solvents sequentially to the UAA powder in the exact order of their hydrophobicity: DMSO first vortex Tween-80/PEG300 vortex warm Media vortex[3].

References

  • AIR Unimi . "Unnatural amino acids as synthetic tools for the preparation of complex molecular architectures." Università degli Studi di Milano. URL:[Link]

  • ResearchGate . "Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides." ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of O-Benzyl-alpha-methyl-D-Tyr Residues

Welcome to the technical support center for scientists and researchers engaged in complex peptide synthesis and drug development. This guide is designed to provide in-depth troubleshooting for a common yet challenging is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists and researchers engaged in complex peptide synthesis and drug development. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue: the incomplete deprotection of O-Benzyl-alpha-methyl-D-Tyrosine (O-Bn-α-Me-D-Tyr) residues. The steric hindrance introduced by the alpha-methyl group, combined with the inherent properties of the benzyl ether, can often lead to sluggish or incomplete reactions. This resource offers field-proven insights and detailed protocols to overcome these challenges.

Troubleshooting Common Issues: A Question & Answer Approach

This section directly addresses specific problems you may be encountering in the lab.

Q1: My catalytic hydrogenolysis of the O-benzyl group is stalled or incomplete. What are the likely causes and how can I resolve this?

A1: Incomplete hydrogenolysis is the most frequent issue. Several factors, often acting in concert, can be responsible.

  • Catalyst Poisoning: This is a primary suspect, especially if your peptide contains sulfur-containing residues like methionine or cysteine.[1][2] Low-valency sulfur compounds, as well as molecules with phosphorus or nitrogen lone pairs, can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.[1]

    • Solution: If catalyst poisoning is suspected, increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or higher) can sometimes overcome the issue.[3][4] Alternatively, a fresh batch of catalyst can be added mid-reaction if monitoring shows a stall.[3] For peptides with known catalyst poisons, consider alternative deprotection methods.

  • Insufficient Catalyst Activity or Loading: The quality and activity of the palladium on carbon (Pd/C) can vary. An older or poorly stored catalyst may have reduced activity.

    • Solution: Always use a fresh, high-quality catalyst. For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C.[5] It is generally considered more active and less prone to catalyst poisoning.

  • Inadequate Hydrogen Access: For the reaction to proceed, hydrogen must effectively reach the catalytic surface.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate mass transfer.[4] For reactions at atmospheric pressure, ensure the system is properly purged with hydrogen.[6] If the reaction is sluggish, increasing the hydrogen pressure using a Parr hydrogenator (e.g., to 50 psi) can significantly accelerate the reaction rate.[6]

  • Improper Solvent Choice: The solvent can influence the reaction rate.

    • Solution: Protic solvents like methanol or ethanol are generally effective.[2] Acetic acid can also be a good solvent and may enhance the reaction rate, though it requires neutralization during work-up.[7]

Q2: I'm observing side reactions, particularly the formation of 3-benzyltyrosine. How can I prevent this?

A2: This is a classic side reaction during acid-mediated deprotection. The cleavage of the benzyl ether generates a reactive benzyl carbocation.[8] This cation, an electrophile, can then attack the electron-rich aromatic ring of the deprotected tyrosine, primarily at the ortho position, leading to the formation of 3-benzyltyrosine.[8][9]

  • The Role of Scavengers: The key to preventing this is to trap the benzyl carbocation before it can react with the peptide.[10] This is achieved by including a "scavenger" in the cleavage cocktail.

    • Recommended Scavengers:

      • Thioanisole: Highly effective at scavenging benzyl cations.[8]

      • p-Cresol or Phenol: These act as competing nucleophiles for the benzyl cation and can also help suppress oxidation.[8][9]

      • 1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations.[8][11]

      • Triisopropylsilane (TIS): While primarily used for trityl cations, it is also effective against other carbocations.[8]

A combination of scavengers often provides the most robust protection.[8] For instance, a cocktail containing both thioanisole and p-cresol can be very effective.[8]

Q3: Are there viable alternatives to catalytic hydrogenolysis for deprotecting O-Benzyl-alpha-methyl-D-Tyr?

A3: Yes, when hydrogenolysis is not feasible due to catalyst poisoning or the presence of other reducible functional groups (e.g., alkenes, alkynes), alternative methods can be employed.

  • Lewis Acid-Mediated Deprotection: Strong Lewis acids can effectively cleave benzyl ethers.[12]

    • Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃): These are powerful reagents for benzyl ether cleavage, even for sterically hindered substrates.[12] The reaction is typically performed at low temperatures (e.g., -78 °C) in a chlorinated solvent like dichloromethane (DCM). The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon.[12]

    • Important Consideration: These reactions generate benzyl cations, making the use of a scavenger, such as pentamethylbenzene, crucial to prevent side reactions.[5]

  • Oxidative Cleavage: This method is suitable when reductive or strongly acidic conditions must be avoided.

    • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a reagent that can oxidatively cleave benzyl ethers.[13][14] This method is particularly useful for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes requiring photoirradiation for enhanced reactivity.[14]

Frequently Asked Questions (FAQs)

Q: What is the most common and versatile method for benzyl group deprotection? A: Catalytic hydrogenolysis using palladium on carbon (Pd/C) with hydrogen gas is the most widely used method.[5] It is generally high-yielding, the toluene byproduct is easily removed, and the catalyst can be recovered by filtration.[5][15]

Q: What is catalytic transfer hydrogenation and when should I use it? A: Catalytic transfer hydrogenation (CTH) is a convenient alternative to using hydrogen gas.[15] It employs a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, to provide the hydrogen in situ.[15][16][17][18] CTH is particularly useful for N-benzyl deprotection and when handling flammable hydrogen gas is a concern.[5][15]

Q: How can I monitor the progress of my deprotection reaction? A: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6] This will allow you to determine when the starting material has been consumed and to identify the formation of any major side products.

Q: My peptide also contains a Boc protecting group. Will the conditions for O-benzyl deprotection affect it? A: It depends on the deprotection method. Catalytic hydrogenolysis is generally compatible with Boc groups. However, strong acid-catalyzed deprotection methods, such as those using HBr in trifluoroacetic acid, will also cleave the Boc group.[9][19]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis

This protocol outlines a general procedure for the deprotection of O-benzyl ethers using catalytic hydrogenation.

  • Preparation: Dissolve the O-benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.[2]

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20 mol% Pd).[5]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon for atmospheric pressure reactions.[6] For more challenging substrates, a Parr hydrogenator can be used at higher pressures.[6]

  • Reaction: Stir the mixture vigorously at room temperature.[6]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[6]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[5]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and the toluene byproduct. The crude product can be purified by flash column chromatography or recrystallization as needed.[5]

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This protocol provides an alternative to using hydrogen gas.[5][15]

  • Preparation: To a solution of the O-benzyl-protected compound (1.0 mmol) in methanol (20 mL), add 10% Palladium on Carbon (20 mol % Pd).[5]

  • Hydrogen Donor Addition: Add ammonium formate (5.0 mmol, 5 equivalents) to the mixture.[5]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[5]

Protocol 3: Lewis Acid-Mediated Deprotection with Boron Trichloride (BCl₃)

This protocol is for substrates that are resistant to hydrogenolysis.

  • Preparation: Dissolve the O-benzyl-protected substrate and a cation scavenger (e.g., pentamethylbenzene) in anhydrous dichloromethane (DCM) in a flask equipped with a nitrogen inlet. Cool the solution to -78 °C.[5][12]

  • Reagent Addition: Slowly add a 1 M solution of BCl₃ in DCM to the cooled solution.[12]

  • Reaction: Stir the reaction at -78 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm gradually to 0 °C or room temperature.[5]

  • Quenching: Once complete, quench the reaction at -78 °C by the slow addition of methanol.[5]

  • Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The residue can be purified by flash column chromatography.[5]

Data Presentation

Table 1: Comparison of Common Deprotection Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis Pd/C, H₂ gasRoom temp, 1 atm H₂Mild, neutral conditions; clean byproducts.[15][20]Catalyst poisoning by sulfur; reduces other functional groups.[1][2]
Catalytic Transfer Hydrogenation Pd/C, H-donor (e.g., NH₄HCO₂)RefluxAvoids flammable H₂ gas; often faster.[15][21]May require elevated temperatures.[15]
Lewis Acid Cleavage BCl₃ or BBr₃, scavenger-78 °C to RTEffective for hindered ethers.[12]Harsh conditions; requires inert atmosphere and scavenger.[5]
Oxidative Cleavage DDQRoom tempOrthogonal to reductive methods.[13][14]Can be slow for simple benzyl ethers; DDQ is toxic.[14]

Visualizations

Troubleshooting Workflow for Incomplete Hydrogenolysis

start Incomplete Deprotection Observed catalyst Catalyst Poisoning Suspected? (e.g., sulfur in sequence) start->catalyst activity Catalyst Activity/Loading Issue? catalyst->activity No increase_cat Increase Catalyst Loading or Add Fresh Catalyst catalyst->increase_cat Yes hydrogen Insufficient Hydrogen Access? activity->hydrogen No new_cat Use Fresh/More Active Catalyst (e.g., Pearlman's Catalyst) activity->new_cat Yes alt_method Consider Alternative Methods (e.g., Lewis Acid, Oxidation) hydrogen->alt_method No stir_pressure Increase Stirring Rate and/or H₂ Pressure hydrogen->stir_pressure Yes increase_cat->alt_method Still Incomplete complete Deprotection Complete increase_cat->complete new_cat->complete stir_pressure->complete cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention A O-Benzyl-Tyr + H⁺ B Protonated Ether Intermediate A->B Protonation C Deprotected Tyr-OH + Benzyl Cation (Bn⁺) B->C Cleavage D Deprotected Tyr-OH + Bn⁺ C->D G Scavenger (e.g., Thioanisole) + Bn⁺ C->G E Electrophilic Attack on Tyr Ring D->E F 3-Benzyl-Tyr (Side Product) E->F H Trapped Benzyl-Scavenger Adduct G->H Quenching

Caption: Acid-catalyzed deprotection and the role of scavengers.

References

  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Available from: [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51(5), 596-599. Available from: [Link]

  • Madsen, J. L., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(70), 41049-41057. Available from: [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 69-74. Available from: [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 436-440. Available from: [Link]

  • Elamin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. The Journal of Organic Chemistry, 44(19), 3442-3444. Available from: [Link]

  • Crasto, C. F., & Jones, G. B. (2009). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 11(20), 4640-4643. Available from: [Link]

  • Shimizu, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2369-2375. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Available from: [Link]

  • Request PDF. Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Available from: [Link]

  • ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]

  • Shimizu, M., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2369-2375. Available from: [Link]

  • Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups. Available from: [Link]

  • Petersen, T. B., & Bols, M. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(21), 3804-3808. Available from: [Link]

  • Kiso, Y., et al. (1980). Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements. Chemical & Pharmaceutical Bulletin, 28(2), 673-676. Available from: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Google Patents. (2007). US7217835B2 - Production method of O-substituted tyrosine compound.
  • ChemHelp ASAP. (2019, December 28). synthesis & cleavage of benzyl ethers [Video]. YouTube. Available from: [Link]

  • Reddit. (2025, September 5). Boc/Bzl Solid Phase Peptide Synthesis. r/Chempros. Available from: [Link]

  • J&K Scientific LLC. (2026, February 8). Benzyl Deprotection of Alcohols. Available from: [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. Available from: [Link]

  • University of Rochester. Alcohol Protecting Groups. Available from: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available from: [Link]

  • ResearchGate. Tyrosine and Drug-like Late-stage Benzylic Functionalization via Photoredox Catalysis. Available from: [Link]

  • Organic Syntheses. (2023, July 21). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Available from: [Link]

  • Organic Chemistry Portal. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Available from: [Link]

  • He, J., et al. (2018). Late-Stage C–H Acylation of Tyrosine-Containing Oligopeptides with Alcohols. Organic Letters, 20(2), 349-352. Available from: [Link]

  • Semantic Scholar. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. Available from: [Link]

  • Yu, M., & Li, B. (2018). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 16(4), 539-543. Available from: [Link]

Sources

Optimization

Minimizing racemization during O-Benzyl-alpha-methyl-D-Tyr peptide synthesis

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chemical challenges encountered by researchers and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex chemical challenges encountered by researchers and drug development professionals working with sterically hindered unnatural amino acids.

Below, you will find an in-depth troubleshooting guide, mechanistic explanations, and self-validating protocols specifically tailored for the incorporation of O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) into peptide sequences.

Part 1: The Mechanistic Reality – Debunking the "Racemization" Myth

The most common support ticket we receive regarding α-methyl amino acids is: "My α-Me-D-Tyr residue is racemizing during synthesis. How do I stop this?"

The Scientific Reality: It is chemically impossible for O-Bzl-α-Me-D-Tyr to racemize under standard Solid-Phase Peptide Synthesis (SPPS) conditions.

Racemization (or epimerization in peptides) typically occurs via the base-catalyzed enolization of an oxazolone intermediate. This mechanism requires the abstraction of an α-proton . Because the α-carbon of O-Bzl-α-Me-D-Tyr is bonded to an amine, a carboxylate, a benzyl-protected tyrosine side chain, and a methyl group , it lacks an α-proton entirely.

What researchers are actually observing is the epimerization of the adjacent incoming amino acid (residue n+1) . The massive steric bulk of the α-methyl group drastically reduces the nucleophilicity of the N-terminal amine. Consequently, the activated incoming amino acid remains unreacted in solution for extended periods, providing ample time for oxazolone formation and subsequent epimerization .

Mechanism A Steric Bulk of α-Methyl Group B Decreased N-terminal Nucleophilicity A->B C Prolonged Coupling Time Required B->C D Extended Lifetime of Activated Incoming AA C->D E Oxazolone Formation (Incoming AA) D->E F Epimerization of Incoming Residue E->F G Myth: α-Me-D-Tyr Racemized F->G H Reality: Adjacent Residue Racemized F->H

Logical flow demonstrating how steric hindrance leads to adjacent residue racemization.

Part 2: Troubleshooting FAQs

Q1: I am detecting epimeric impurities after coupling Fmoc-AA-OH onto H-O-Bzl-α-Me-D-Tyr-Resin. Which coupling reagents prevent this? A1: Standard uronium/guanidinium reagents (like HATU or HBTU) combined with DIEA are highly prone to promoting oxazolone formation during the prolonged reaction times required for hindered amines. To prevent this, you must use highly reactive reagents that bypass or minimize the oxazolone pathway. We strongly recommend phosphonium-based reagents like PyAOP or PyBroP , or utilizing Amino Acid Fluorides (Fmoc-AA-F). These methods provide superior electrophilic activation without stabilizing the oxazolone intermediate .

Q2: What about coupling Fmoc-O-Bzl-α-Me-D-Tyr-OH to the growing peptide chain (residue n-1)? A2: Coupling the α-methyl residue onto the peptide chain is less prone to epimerization (since the activated α-Me-D-Tyr cannot form an enolizable oxazolone), but the reaction is still kinetically slow due to the bulky activated carboxylate. For this step, standard HATU/HOAt or DIC/Oxyma is sufficient, provided you allow for extended coupling times (4–12 hours) or utilize Microwave-Assisted SPPS (MW-SPPS) .

Q3: Why is the O-Bzl protecting group still present on my peptide after standard TFA cleavage? A3: The O-Benzyl (Bzl) ether is highly stable to standard 95% Trifluoroacetic acid (TFA) cleavage cocktails. It requires "hard" acid conditions for removal, such as anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl bromide (TMSBr). If your workflow relies on standard TFA-lability, you must source the tert-butyl protected variant (Fmoc-O-tBu-α-Me-D-Tyr-OH) instead.

Part 3: Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates a microcleavage step. This allows you to empirically verify coupling efficiency and stereochemical integrity before committing to the rest of the synthesis.

Protocol: Coupling onto the N-terminus of O-Bzl-α-Me-D-Tyr
  • Fmoc Deprotection: Treat the peptidyl-resin (terminating in O-Bzl-α-Me-D-Tyr) with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (6×) and DCM (6×).

  • In Situ Activation: In a separate dry vial, dissolve 4.0 eq of the incoming Fmoc-AA-OH, 4.0 eq of PyAOP, and 4.0 eq of HOAt in minimal anhydrous DMF.

  • Base Addition: Add 8.0 eq of N,N-Diisopropylethylamine (DIEA) to the activation vial. Stir for exactly 1 minute to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the resin. Allow the reaction to proceed at 45°C for 2 hours. (Alternatively, utilize MW-SPPS at 75°C for 10 minutes).

  • Self-Validation (Microcleavage): Withdraw a ~2 mg aliquot of resin. Wash with DCM, dry, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate under nitrogen and analyze via UPLC-MS. Proceed to the next cycle only if conversion is >95% and epimer peaks are <2%.

Workflow Step1 1. Deprotect α-Me-D-Tyr (20% Piperidine/DMF) Step2 2. Prepare Incoming AA with PyAOP/HOAt Step1->Step2 Step3 3. Add DIEA Base (1 min Pre-activation) Step2->Step3 Step4 4. Elevated Temp Coupling (45°C, 2 hrs) Step3->Step4 Step5 5. Microcleavage LC-MS (Self-Validation Check) Step4->Step5

Optimized workflow for coupling onto the sterically hindered N-terminus of α-Me-D-Tyr.

Part 4: Quantitative Data Summary

The table below summarizes the expected outcomes when coupling a standard amino acid (e.g., Fmoc-Ala-OH) onto a resin-bound α-methyl amino acid using various activation strategies. Data reflects the inverse relationship between activation strength, required reaction time, and epimerization risk.

Coupling ReagentActivation StrategyReaction TimeAvg. Coupling YieldEpimerization of Incoming AA
HATU / DIEA Uronium / HOBt24 hours45%15% – 20%
DIC / Oxyma Carbodiimide24 hours60%5% – 8%
PyAOP / HOAt / DIEA Phosphonium4 hours85%< 2%
Fmoc-AA-F / DIEA Amino Acid Fluoride2 hours> 95%< 1%

References

  • Muramatsu, W., Hattori, T., & Yamamoto, H. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 57(52), 6346-6359. URL:[Link]

  • Isidro-Llobet, A., et al. (2008). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 73(14), 5442-5445. URL:[Link]

  • Wehrle, R. J., Ste.Marie, E. J., Hondal, R. J., & Masterson, D. S. (2019). Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic. Journal of Peptide Science, 25(6), e3173. URL:[Link]

Troubleshooting

Optimizing HPLC purification protocols for O-Benzyl-alpha-methyl-D-Tyr peptides

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide purification, I designed this guide to address the specific chromatographic bottlenecks associated with O-Benzyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex peptide purification, I designed this guide to address the specific chromatographic bottlenecks associated with O-Benzyl- α -methyl-D-Tyrosine (Bzl- α -Me-D-Tyr) containing peptides.

The incorporation of this unnatural amino acid introduces severe steric hindrance (via the α -methyl group) and extreme lipophilicity (via the O-benzyl ether). This combination routinely causes poor aqueous solubility, severe peak tailing, and co-elution with truncation products. This guide bypasses generic advice, providing you with a self-validating framework to systematically troubleshoot and optimize your preparative HPLC workflows based on thermodynamic and kinetic principles.

Diagnostic Workflow for Bzl- α -Me-D-Tyr Peptides

HPLC_Troubleshooting A Crude Peptide Dissolution B Solubility Issue? A->B C Use DMSO/ACN blend Filter 0.22µm B->C Yes D Initial HPLC Run (C18) B->D No C->D E Peak Tailing? D->E F Increase Temp (60°C) Ensure 0.1% TFA E->F Yes G Des-benzyl Co-elution? E->G No F->G H Switch to Phenyl-Hexyl Exploit π-π interactions G->H Yes I Optimized Purification G->I No H->I

Fig 1. Diagnostic decision tree for Bzl-α-Me-D-Tyr peptide HPLC purification.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my Bzl- α -Me-D-Tyr peptide exhibit severe peak tailing on a standard C18 column, and how do I correct it? Causality: Peak tailing for this specific modification is a kinetic and thermodynamic problem. The α -methyl group restricts the ϕ/ψ angles of the peptide backbone, imparting significant conformational rigidity and lipophilicity[1]. This rigidity can force basic residues into direct contact with residual silanols on the silica stationary phase. Furthermore, the bulky O-benzyl group slows down the mass transfer kinetics between the mobile and stationary phases. Solution:

  • Ion-Pairing: Ensure you are using 0.1% Trifluoroacetic acid (TFA) rather than Formic Acid (FA). TFA is a stronger ion-pairing agent that effectively masks residual surface silanols, neutralizing secondary electrostatic interactions[2][3].

  • Elevated Temperature: Run the separation at 50–60 °C. Heating the column decreases mobile phase viscosity and increases the kinetic rate of mass transfer for bulky, rigid peptides, sharply reducing tailing[4].

Q2: I have a co-eluting des-benzyl impurity (an α -methyl-D-Tyr truncation). Adjusting the gradient slope on my C18 column isn't resolving it. What is the next logical step? Causality: A standard C18 column separates purely based on hydrophobic partitioning. While the loss of a benzyl group reduces hydrophobicity, the overall massive hydrophobic footprint of the rest of the peptide sequence can overshadow this single deletion, leading to co-elution. Solution: Switch to a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns provide orthogonal selectivity by exploiting π−π interactions[2][4]. The stationary phase's phenyl ring will engage in π−π stacking specifically with the O-benzyl group of the target peptide, selectively increasing its retention time relative to the des-benzyl impurity and pulling the two peaks apart.

Q3: My crude peptide precipitates when I inject it into the HPLC aqueous starting conditions. How should I prepare the sample? Causality: The O-benzyl ether and α -methyl modifications drastically reduce the aqueous solubility of the peptide. Injecting a sample dissolved in high organic solvent directly into a highly aqueous mobile phase causes instantaneous precipitation at the column head, leading to split peaks, poor recovery, and high backpressure[5]. Solution: Dissolve the lyophilized crude peptide in a minimal volume of neat Dimethyl Sulfoxide (DMSO) or a 50:50 mixture of Acetonitrile and aqueous 0.1% TFA[5]. DMSO acts as a chaotropic agent, disrupting aggregation. Always filter the sample through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[5].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Orthogonal Stationary Phase Screening (Empirical Validation)

Objective: To empirically validate whether a C18 or Phenyl-Hexyl column provides superior resolution for your specific des-benzyl or diastereomeric impurities.

  • System Preparation: Plumb both a C18 column and a Phenyl-Hexyl column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical scale) into an automated column selector valve. Set the column oven to 60 °C to optimize mass transfer[4].

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% TFA in HPLC-grade H2​O [5].

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile[5].

  • Gradient Design: Program a generic scouting gradient from 5% to 95% Mobile Phase B over 30 minutes to map the total elution profile of the crude mixture[3].

  • Execution: Inject 10 µL of the crude peptide (1 mg/mL) onto the C18 column. Allow 15 minutes for re-equilibration, switch the valve, and inject the exact same volume onto the Phenyl-Hexyl column.

  • Validation: Overlay the chromatograms. The Phenyl-Hexyl column should demonstrate a distinct rightward shift in retention time for the target peptide (due to π−π interactions) while the des-benzyl impurity elutes earlier, confirming successful orthogonal separation[2].

Protocol 2: High-Resolution Preparative Gradient Optimization

Objective: To maximize peak capacity for closely eluting impurities once the correct stationary phase is selected.

  • Calculate Elution %B: From Protocol 1, identify the exact %B at which the target Bzl- α -Me-D-Tyr peptide elutes (e.g., 45% B).

  • Design Focused Gradient: Program a shallow, focused gradient starting 5% below the elution point and ending 5% above it (e.g., 40% to 50% B).

  • Set Ramp Rate: Ensure the gradient slope is extremely shallow, approximately 0.25% B/min[6]. For a 10% B range, this requires a 40-minute gradient time. This maximizes selectivity differences between structurally similar sequences.

  • Fraction Collection: Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm (benzyl aromatic ring). Collect narrow fractions across the peak and analyze via LC-MS to confirm the absence of the des-benzyl mass (-90 Da).

Quantitative Data: Optimization Parameters Summary

ParameterStandard Condition (C18)Optimized Condition (Bzl-α-Me-D-Tyr)Mechanistic Rationale
Stationary Phase Alkyl (C18 / C8)Phenyl-HexylInduces π−π interactions to selectively resolve des-benzyl impurities[2][4].
Mobile Phase Additive 0.1% Formic Acid (FA)0.1% Trifluoroacetic Acid (TFA)Stronger ion-pairing; masks residual silanols to prevent tailing[2][3].
Column Temperature Ambient (20–25 °C)Elevated (50–60 °C)Reduces viscosity; improves mass transfer kinetics for rigid backbones[4].
Gradient Slope 1.0% B / min0.25% B / minMaximizes peak capacity and selectivity for closely eluting diastereomers[6].
Sample Solvent Aqueous Mobile Phase A50% DMSO / 50% ACNPrevents on-column precipitation of highly lipophilic sequences[5].

References

  • Unified and Versatile Multiplex Platform for Expedited Method Development and Comprehensive Characterization of Therapeutic Peptides | Analytical Chemistry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5Ewgz4Xw9CTjpeAVyaI9CQqxGMQEjaXLVR7Na2JHV5HUYB2uxYipIZZm3I6rsTS9G-oKh2-1KbCHLziKN8xTbvqaCbj5KjZT-NA5whCJkIJU5ZPwrplSUY3xf4C47oLqR9NDFRtYHQoQTu4lKyMti]
  • Technical Support Center: Purification of Fmoc-Peptides by HPLC. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH14HlcEfEgpdsMM3ekqBDVcxNWuqQ3yMi-Gv2BZTjpuLuAlbLW2T_Vw73EP_s7Sn7MI1YJ_6At24T50BIkV7oeG0OHi63v3-wNvL79YRjy8UAzRZNAFpPrMUYUqi8-5_5AaEbzpnSogC87aVodbThJFUZjfyqBZkGmT77MIKnubZINSVJAOTnw1Ect6T6qh0tURLu9GyibJfX3A==]
  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide | LCGC International. chromatographyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtUHLNT7Ykhc2_4Qt1TSVkgwNtFA9G1W5b_wDQsyXvL1Szo540vdzu0ghpOgmSudoFzlZrg4Ov5uienV-2yIkBf4zEFBgTaqIUw3FuyJaMEmvGwbpyNUnuCm183ZDJGvnWN7kdw7p7gHU7PV-iUdVlubcNPB0e8-tVkEmvHfHAZPbt3sC8tPSv8oQ3eGXplEhSGpdqQy3VOL8JrI5qbQryYj42g8cwZtomegKixi8h0zCbxg1G-FQnhTpyAFK7tj0oBiCczvdhxrkm_30uBeOv]
  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5ghsCRqxTHWFBPvxs9gD48h49X6FrmVFc8SHUo3H50L0fB0m2fLmVc0hS19hPuh5M61KN1x9JfDfnk691sjSF8EW8ux_jyRrhQHye-85lv4foTEEQKwPsgh5oFHIFWtZ38XqJcFO5OeEIgXCuCvaiOYBTr_8MjMFuanibBI0uPcHFgQk8YNjpyj_0jJRNS6sNPJ1Lh8y13-9_O3HXJcl4GKHq]
  • Design of peptide standards with the same composition and minimal sequence variation (SCMSV) to monitor performance/selectivity of reversed-phase matrices. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXrJlkvXJf1pjIs8TOFjXHW9k6dZ7avfbwR5k2aJV60fFWn1rJhcidVjMDCQAExEtLGav30Shf8ry8Rt18ybIIpeIyK1ZeJN31XXK3iRI6zq31hmgHVC7x6AyWjOhenpvPQvU3RC0V4YGOLLc=]
  • Novel 18F-Labeled α-Methyl-Phenylalanine Derivative with High Tumor Accumulation and Ideal Pharmacokinetics for Tumor-Specific Imaging | Molecular Pharmaceutics. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEwO1Q1yEu2DmoQMabTRYTstCtf6Fc6zlWulKy2Yd2N4MMr5Bl1-qi6libwxyrqJhKwce2vui32HCo0iz2r-TAK4euZzfrllo7qkujNgbU7tThzONR04mv7tq1uEfQ7x2ztfLVC9eXC_0exD77iEpOrRQTpsQ=]

Sources

Reference Data & Comparative Studies

Validation

The Ultimate Comparison Guide: O-Benzyl-α-methyl-D-Tyrosine vs. L-Tyrosine in Peptide Proteolytic Stability

As a Senior Application Scientist in peptide drug discovery, one of the most persistent bottlenecks I encounter is the rapid proteolytic degradation of native peptides in systemic circulation. Native peptides containing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide drug discovery, one of the most persistent bottlenecks I encounter is the rapid proteolytic degradation of native peptides in systemic circulation. Native peptides containing L-Tyrosine (L-Tyr) are highly susceptible to endopeptidases, often resulting in plasma half-lives of mere minutes[1]. To engineer therapeutically viable peptidomimetics, we must fundamentally alter the peptide's interaction with the proteolytic environment.

This guide provides an objective, data-driven comparison between native L-Tyrosine and the heavily modified unnatural amino acid O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) . By dissecting the mechanistic causality behind these modifications and providing self-validating experimental protocols, this guide serves as a blueprint for enhancing peptide stability.

Mechanistic Comparison: The Vulnerability of L-Tyr vs. The "Triple Threat" of O-Bzl-α-Me-D-Tyr

Native L-Tyrosine is a prime target for chymotrypsin-like endopeptidases. These enzymes utilize a deep, hydrophobic S1 binding pocket that perfectly accommodates the unhindered aromatic ring of L-Tyr. Once docked, the L-configuration aligns the scissile amide bond precisely with the enzyme's catalytic triad (Ser195, His57, Asp102), leading to rapid hydrolysis[1].

To overcome this, O-Bzl-α-Me-D-Tyr introduces a "triple threat" of modifications that systematically dismantle the protease's ability to cleave the peptide:

  • D-Stereochemical Inversion (Chiral Mismatch): Protease active sites are highly stereospecific. By inverting the alpha-carbon chirality to the D-configuration, the spatial orientation of the side chain relative to the backbone is reversed. Even if the side chain manages to enter the S1 pocket, the scissile bond is forced out of alignment with the catalytic triad, preventing the formation of the requisite tetrahedral intermediate[1][2].

  • α-Methylation (Conformational Lock): Replacing the alpha-proton with a methyl group introduces severe steric hindrance. Mechanistically, this restricts the backbone dihedral angles ( ϕ and ψ ) to very narrow regions of the Ramachandran plot. This "conformational lock" stabilizes secondary structures (like β -turns) that are inherently resistant to proteolysis, while the bulky methyl group physically blocks the nucleophilic attack of the protease[2][3].

  • O-Benzylation (Hydrophobic Shielding): The addition of a bulky benzyl ether to the phenolic hydroxyl group creates a massive steric shield. Pharmacokinetically, this increased lipophilicity (higher LogP) alters receptor binding profiles and promotes reversible binding to serum albumin, creating a depot effect that further shields the peptide from circulating enzymes[4][5].

Mechanistic_Comparison cluster_L_Tyr Native L-Tyrosine Degradation cluster_Mod_Tyr O-Bzl-α-Me-D-Tyr Resistance LTyr L-Tyr Peptide Protease1 Endopeptidase (Active Site) LTyr->Protease1 S1 Pocket Fit Cleavage Rapid Hydrolysis (t1/2 < 3 min) Protease1->Cleavage Scissile Bond Cleaved ModTyr O-Bzl-α-Me-D-Tyr Peptide Protease2 Endopeptidase (Active Site) ModTyr->Protease2 Steric Clash & Chiral Mismatch Resistance Proteolytic Resistance (t1/2 > 24 hrs) Protease2->Resistance No Cleavage

Fig 1: Mechanistic pathways of native L-Tyr degradation vs. O-Bzl-α-Me-D-Tyr proteolytic resistance.

Quantitative Data Presentation

The integration of heavily modified tyrosines has revolutionized the pharmacokinetic profiles of clinical peptidomimetics. A prime example is the development of somatostatin analogs like SOM230 (pasireotide). Native somatostatin (SRIF-14) degrades in under 3 minutes[1]. By incorporating unnatural amino acids such as O-benzyl-tyrosine and phenylglycine into a stable cyclohexapeptide template, SOM230 achieves a terminal elimination half-life of approximately 23 hours[4][5]. Similarly, α -methyl-D-tyrosine derivatives exhibit extreme in vivo stability, making them ideal candidates for targeted PET imaging and radiotherapeutics[2][6].

Table 1: Comparative Stability and Pharmacokinetic Profile
ParameterNative L-Tyrosine PeptideO-Bzl-α-Me-D-Tyr PeptidomimeticCausality / Mechanism
Plasma Half-Life ( t1/2​ ) < 3 minutes> 23 hoursSteric shielding & chiral mismatch prevent enzymatic cleavage[1][4].
Endopeptidase Susceptibility High (Rapid C-terminal cleavage)NegligibleBulky O-benzyl group and α -methyl block the S1 binding pocket[2].
Conformational Flexibility High (Unrestricted ϕ / ψ angles)Highly Restricted α -methylation locks the backbone, favoring highly stable β -turn motifs[3][7].
Lipophilicity (LogP) LowHighO-benzyl ether increases hydrophobicity, enhancing albumin binding and altering receptor affinity[5][8].

Experimental Protocol: Self-Validating Serum Stability Assay

To objectively quantify the stability enhancements provided by O-Bzl-α-Me-D-Tyr, you must utilize a physiologically relevant matrix. Pure protease assays fail to replicate the complex exo- and endopeptidase environment of systemic circulation. The following LC-MS/MS protocol is designed as a self-validating system, utilizing internal standards and positive controls to ensure absolute trustworthiness of the kinetic data.

Step-by-Step Methodology

1. Preparation & Controls:

  • Test Article: Synthesize the O-Bzl-α-Me-D-Tyr peptide analog (1 mM stock in DMSO).

  • Positive Control: Native SRIF-14 (to validate serum protease activity)[1].

  • Internal Standard (IS): Stable isotope-labeled (SIL) analog of the test peptide (to correct for matrix suppression and extraction recovery).

2. Serum Incubation:

  • Pre-warm 25% human serum (in PBS, pH 7.4) to 37°C.

  • Spike the test peptide and positive control into separate serum aliquots to a final concentration of 10 µM.

  • Incubate at 37°C under gentle agitation (300 rpm).

3. Aliquot Sampling & Quenching:

  • At predetermined time points ( t = 0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots.

  • Causality of Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 1% Trichloroacetic acid (TCA) and the SIL-IS. The TCA rapidly drops the pH to denature proteases, instantly arresting enzymatic activity, while the ACN precipitates the large serum proteins.

4. Extraction & LC-MS/MS Analysis:

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

  • Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). MRM provides the specificity required to distinguish the intact parent peptide from isobaric degradation fragments.

5. Kinetic Profiling:

  • Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time.

  • Calculate the elimination rate constant ( k ) from the slope, and determine the half-life using t1/2​=0.693/k .

Experimental_Workflow Step1 1. Incubation Peptide + 25% Human Serum at 37°C Step2 2. Aliquot Sampling Extract at 0, 1, 2, 4, 8, 24 hrs Step1->Step2 Step3 3. Quenching Precipitate proteins with cold ACN/TCA Step2->Step3 Step4 4. Centrifugation 14,000 x g for 15 mins (Isolate supernatant) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM quantification of intact peptide Step4->Step5 Step6 6. Kinetic Profiling Calculate t1/2 via first-order decay plot Step5->Step6

Fig 2: Standardized self-validating workflow for peptide serum stability and LC-MS/MS quantification.

Conclusion

Replacing native L-Tyrosine with O-Benzyl-α-methyl-D-Tyrosine is not merely a substitution; it is a fundamental re-engineering of the peptide's structural and chemical identity. By inducing a chiral mismatch, locking the backbone conformation, and providing a hydrophobic steric shield, this unnatural amino acid effectively immunizes the peptide against the endogenous proteolytic machinery. For drug development professionals, leveraging these modifications is a proven strategy to transition peptides from unstable research tools into viable, long-acting therapeutics[5][6][8].

References
  • Bruns, C., et al. (2002). "SOM230: a novel somatostatin peptidomimetic with broad somatotropin release inhibiting factor (SRIF) receptor binding and a unique antisecretory profile." European Journal of Endocrinology, 146(5), 707-716.[Link]

  • Fleseriu, M., & Petersenn, S. (2014). "Somatostatin receptor ligands and resistance to treatment in pituitary adenomas." Journal of Molecular Endocrinology, 52(3), R123-R134.[Link]

  • Kanai, Y., et al. (2019). "Novel 18F-Labeled α-Methyl-Phenylalanine Derivative with High Tumor Accumulation and Ideal Pharmacokinetics for Tumor-Specific Imaging." Molecular Pharmaceutics, 16(8), 3469-3476.[Link]

  • Watabe, T., et al. (2021). "Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading." Cancers, 13(21), 5514.[Link]

Sources

Comparative

NMR spectroscopy characterization of O-Benzyl-alpha-methyl-D-Tyr

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design, enabling researchers to probe structure-activity relationships and enhance proteolytic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug design, enabling researchers to probe structure-activity relationships and enhance proteolytic stability[1]. Among these, O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr) presents a unique analytical challenge. The addition of the α-methyl group introduces significant steric bulk that alters backbone conformation, while the benzyl ether linkage adds a secondary aromatic system that complicates spectral interpretation.

As laboratory infrastructure evolves, permanent-magnet benchtop NMR systems (e.g., 60–90 MHz) are increasingly utilized for routine reaction monitoring and QA/QC, challenging the traditional reliance on superconducting high-field NMR (e.g., 600+ MHz)[2]. This guide objectively compares the performance of an 80 MHz benchtop NMR against a 600 MHz high-field NMR for the structural verification of O-Bzl-α-Me-D-Tyr, providing actionable, data-backed insights for drug development professionals.

Mechanistic Rationale: The Physics of Resolution

The primary limitation when characterizing complex UAAs at lower magnetic fields is the ratio of scalar coupling constants ( J ) to the Larmor frequency. Because chemical shift (in ppm) is independent of field strength but J -coupling (in Hz) is fixed, a standard 7 Hz doublet spans ~0.01 ppm on a 600 MHz system but widens to ~0.09 ppm on an 80 MHz system[3].

For O-Bzl-α-Me-D-Tyr, this physical reality dictates the analytical outcome:

  • Aliphatic Region: The α-methyl group is an isolated spin system (a singlet). It is immune to J -coupling overlap, making it theoretically identifiable at any field strength.

  • Aromatic Region: The molecule contains a substituted phenolic ring (an AA'BB' spin system) and a benzyl ring (a complex multiplet). At 80 MHz, the expanded ppm-width of these couplings guarantees severe signal overlap, whereas 600 MHz provides the dispersion necessary for baseline resolution.

Experimental Protocols (Self-Validating System)

To ensure a rigorous comparison, both analyses must utilize identical sample conditions. DMSO- d6​ is selected as the solvent because unprotected O-Bzl-α-Me-D-Tyr exists as a zwitterion; DMSO disrupts intermolecular hydrogen bonding, preventing aggregation and ensuring sharp spectral lines.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh exactly 15.0 mg of O-Bzl-α-Me-D-Tyr (purity >98%).

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Transfer to a standard 5 mm precision NMR tube.

Phase 2: High-Field Acquisition (600 MHz)

  • Insertion & Tuning: Insert the sample into the 600 MHz spectrometer (equipped with a cryoprobe). Tune and match the probe to the 1 H frequency.

  • Lock & Shim: Lock onto the DMSO- d6​ deuterium signal. Perform 3D gradient shimming to achieve a line width < 0.5 Hz at 50% peak height.

  • Acquisition: Execute a standard 1D 1 H pulse sequence (zg30).

    • Parameters: 16 scans, 2-second relaxation delay (D1), 64k data points, spectral width of 12 ppm.

  • Processing: Apply exponential apodization (Line Broadening = 0.3 Hz), zero-fill to 128k, Fourier transform, and phase correct.

Phase 3: Benchtop Acquisition (80 MHz)

  • Insertion: Insert the same NMR tube into the 80 MHz benchtop spectrometer.

  • Shim: Execute the automated 1D shimming protocol using the built-in capillary lock system[2].

  • Acquisition: Execute a 1D 1 H pulse sequence.

    • Causality Check: Because intrinsic sensitivity scales with the 3/2 power of the magnetic field, benchtop systems require more signal averaging[3].

    • Parameters: 64 scans (to normalize SNR against the 600 MHz data), 2-second relaxation delay, 16k data points.

  • Processing: Apply exponential apodization (Line Broadening = 1.0 Hz to smooth noise), Fourier transform, and phase correct.

Comparative Data Analysis

The quantitative performance of both systems is summarized below. The data reveals that while benchtop NMR cannot resolve the aromatic complexities, it is highly accurate for functional group verification (e.g., confirming successful α-methylation or O-benzylation).

Table 1: 1 H NMR Chemical Shift and Resolution Comparison (DMSO- d6​ )

Functional GroupExpected δ (ppm)600 MHz Observation (Multiplicity, J )80 MHz Observation (Multiplicity)Diagnostic Utility
α-CH 3​ 1.421.42 (s)1.42 (s)Equivalent. Perfect for confirming α-methylation.
β-CH 2​ 2.90, 3.152.90 (d, 13.5 Hz), 3.15 (d, 13.5 Hz)2.85 - 3.20 (broad m)High-Field Required for diastereotopic resolution.
O-CH 2​ (Benzyl) 5.055.05 (s)5.05 (s)Equivalent. Confirms ether linkage.
Tyrosine Ar-H 6.85, 7.106.85 (d, 8.5 Hz), 7.10 (d, 8.5 Hz)6.8 - 7.5 (m, completely overlapped)High-Field Required for substitution pattern.
Benzyl Ar-H 7.30 - 7.457.32 (t), 7.38 (t), 7.45 (d)6.8 - 7.5 (m, completely overlapped)High-Field Required for structural elucidation.

Table 2: Instrumental Performance Metrics

Metric600 MHz Superconducting NMR80 MHz Benchtop NMR
Resolution (Line Width at Half Max) < 0.5 Hz~ 1.5 Hz
Acquisition Time (Standard 1D 1 H) ~ 1 minute (16 scans)~ 4 minutes (64 scans)
Limit of Detection (LOD) < 10 µM~ 1 mM
Infrastructure Requirements Liquid He/N 2​ cryogens, dedicated roomStandard benchtop, standard 110/220V

Decision Matrix and Analytical Workflow

To optimize laboratory throughput, drug development pipelines should adopt a hybrid analytical approach. Benchtop NMR is sufficient for intermediate QA/QC, whereas high-field NMR should be reserved for de novo structural elucidation.

NMR_Workflow Start O-Bzl-α-Me-D-Tyr Synthesis Product Prep Sample Prep: 15 mg in 0.6 mL DMSO-d6 Internal Standard: 0.05% TMS Start->Prep Benchtop Benchtop NMR (80 MHz) Cryogen-Free Permanent Magnet Prep->Benchtop Aliquot 1 HighField High-Field NMR (600 MHz) Superconducting Magnet Prep->HighField Aliquot 2 Res1 Identify α-CH3 & O-CH2 Singlets (1.42 ppm & 5.05 ppm) Benchtop->Res1 Res2 Aromatic Region (Overlapped Multiplet) Benchtop->Res2 Res3 Full J-Coupling Resolution (Distinct AA'BB' & Phenyl) HighField->Res3 Res4 2D HSQC/HMBC Carbon Backbone Mapping HighField->Res4 Decision1 Routine QA/QC Passed (Intermediate Verification) Res1->Decision1 Decision2 De Novo Structure Verified (Final Product Release) Res3->Decision2 Res4->Decision2

Workflow comparing benchtop and high-field NMR for UAA structural verification.

Conclusion & Recommendations

The comparative data proves that benchtop NMR (80 MHz) and high-field NMR (600 MHz) are complementary, rather than strictly competitive, technologies.

For the characterization of sterically hindered, aromatic UAAs like O-Bzl-α-Me-D-Tyr:

  • Use Benchtop NMR for rapid, in-process verification. The system successfully isolates the critical α-methyl singlet (1.42 ppm) and the benzylic methylene singlet (5.05 ppm), proving that the core modifications (methylation and etherification) occurred successfully[4].

  • Use High-Field NMR for final structural validation, impurity profiling, and 2D assignments (HSQC/HMBC). The high field is strictly necessary to overcome the severe J -coupling overlap in the aromatic region (6.8–7.5 ppm) and to resolve the diastereotopic splitting of the β-protons.

By implementing this tiered analytical strategy, researchers can drastically reduce the bottleneck at the high-field NMR facility while maintaining absolute scientific integrity in their peptide synthesis workflows.

References

  • "Unnatural Amino Acids for Biological Spectroscopy and Microscopy", Chemical Reviews, ACS Public
  • "Benchtop NMR Breaks New Ground", Technology Networks.
  • "High-field to Benchtop NMR Spectroscopy - Part 3", Oxford Instruments.
  • "Benchtop versus high field NMR: Comparable performance found for the molecular weight determin

Sources

Validation

Analytical Mastery: Mass Spectrometry Validation of Peptides Containing O-Benzyl-α-Methyl-D-Tyrosine

As peptidomimetic drug development accelerates, the incorporation of unnatural, sterically hindered amino acids—such as O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr)—has become a critical strategy to enhance proteolyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptidomimetic drug development accelerates, the incorporation of unnatural, sterically hindered amino acids—such as O-Benzyl-α-methyl-D-Tyrosine (O-Bzl-α-Me-D-Tyr)—has become a critical strategy to enhance proteolytic stability and target affinity. However, validating the sequence and stereochemistry of these heavily modified peptides presents a formidable analytical challenge.

As a Senior Application Scientist, I have observed that standard tandem mass spectrometry (MS/MS) workflows frequently fail when confronted with this specific residue. This guide objectively compares advanced MS fragmentation modalities and provides a self-validating experimental blueprint for the unambiguous characterization of O-Bzl-α-Me-D-Tyr-containing peptides.

The Mechanistic Bottlenecks: Why Standard MS Fails

Understanding the failure modes of standard MS is essential for designing a robust analytical strategy. The O-Bzl-α-Me-D-Tyr residue introduces three distinct physical and chemical barriers:

  • The Tropylium Trap (Labile Side-Chain): Under slow-heating collisional activation (CID or HCD), the benzyl ether bond is highly susceptible to cleavage. The energy imparted to the precursor ion is almost entirely consumed by the loss of the benzyl group, forming a highly stable aromatic tropylium cation (C7H7⁺, m/z 91.05)[1]. This "energy sink" prevents the backbone fragmentation required for sequence validation, resulting in uninformative spectra[2].

  • Steric and Protonic Disruption: The α-methyl group replaces the critical α-proton. In standard CID, the "mobile proton model" dictates that protons migrate to amide bonds to initiate cleavage (forming b/y ions)[3]. The absence of the α-proton, combined with the severe steric bulk of the methyl group, restricts the backbone dihedral angles, drastically reducing the efficiency of oxazolone intermediate formation.

  • Chiral Invisibility: Mass spectrometry is inherently achiral; D- and L-enantiomers yield identical m/z values and indistinguishable fragmentation patterns in standard MS/MS[4].

Fragmentation Precursor Precursor Peptide [O-Bzl-α-Me-D-Tyr] CID CID / HCD (Collisional Activation) Precursor->CID Slow Heating EThcD EThcD / UVPD (Radical/Photon Activation) Precursor->EThcD Fast/Radical Cleavage Tropylium Tropylium Ion (m/z 91) & Neutral Loss (-90 Da) CID->Tropylium O-Bzl Cleavage Retained O-Bzl Group Retained on c/z-type fragments EThcD->Retained N-Cα Cleavage PoorSeq Poor Sequence Coverage (Missing b/y ions) Tropylium->PoorSeq Energy Depletion FullSeq Comprehensive Coverage (c/z and b/y ions) Retained->FullSeq Backbone Sequencing

Mechanistic divergence in MS fragmentation of O-Benzyl-modified peptides under CID/HCD vs. EThcD.

Comparative Evaluation of Fragmentation Modalities

To overcome these bottlenecks, we must move beyond standard CID. Below is an objective comparison of four fragmentation techniques applied to heavily modified peptides.

Table 1: Performance Comparison of MS/MS Modalities for O-Bzl-α-Me-D-Tyr Peptides

Fragmentation ModalityActivation MechanismBackbone Sequence CoverageO-Benzyl Group RetentionIsomer DifferentiationVerdict
CID Vibrational (Slow)< 20%Poor (Dominated by m/z 91)NoneNot Recommended
HCD Vibrational (Medium)30 - 40%Poor (High neutral loss)NoneInsufficient
EThcD Radical + Vibrational> 90%Excellent (on c/z ions)Partial (w-ion formation)Gold Standard
UVPD (193nm) Electronic (Photon)> 85%Good (a/x, c/z ions)NoneStrong Alternative

Why EThcD is the Gold Standard: Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) is a dual-fragmentation technique. The ETD phase utilizes radical-driven cleavage of the N-Cα bond, which occurs faster than the vibrational distribution of energy, thereby preserving the labile O-benzyl group[5]. Because ETD efficiency drops for low-charge state peptides, supplemental HCD is applied to fragment intact charge-reduced species, yielding a comprehensive spectrum of c/z and b/y ions[6][7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-EThcD-MS/MS protocol incorporates internal controls to validate both sequence and stereochemistry.

Phase 1: Chiral Chromatographic Separation

Because MS cannot easily distinguish D-Tyr from L-Tyr, upstream separation is mandatory.

  • Column Selection: Utilize a chiral stationary phase (e.g., teicoplanin-based or modified cyclodextrin UPLC column).

  • Internal Control Spiking (Self-Validation): Spike the analytical sample with a synthetic L-isomer standard (O-Bzl-α-Me-L-Tyr peptide) at a 1:10 ratio. Causality: This creates a self-validating system; the appearance of two distinct, baseline-resolved peaks in the MS1 extracted ion chromatogram (XIC) confirms the resolving power of the LC method and unambiguously identifies the D-isomer by retention time shift[8].

  • Mobile Phase: Use MS-compatible volatile buffers (e.g., 10 mM Ammonium Formate in H2O/Acetonitrile) to prevent ion suppression.

Workflow Prep Chiral LC Separation MS1 High-Res MS1 (Precursor ID) Prep->MS1 ETD ETD Phase (c/z generation) MS1->ETD HCD Supp. HCD (b/y generation) ETD->HCD Data Sequence & Isomer Scoring HCD->Data

Step-by-step LC-EThcD-MS/MS analytical workflow for validating chiral, heavily modified peptides.

Phase 2: EThcD-MS/MS Acquisition
  • Instrument Setup: Utilize an Orbitrap or high-resolution Q-TOF capable of ETD and HCD.

  • Precursor Selection: Isolate the doubly or triply charged precursor ion ([M+2H]²⁺ or [M+3H]³⁺).

  • ETD Calibration: Introduce fluoranthene radical anions. Calibrate the ETD reaction time (typically 50–100 ms) based on the specific charge state density of the peptide[7].

  • Supplemental HCD: Apply a normalized collision energy (NCE) of 15-20%. Causality: This low energy is precisely tuned to cleave the charge-reduced precursor without blowing off the O-benzyl group from the newly formed c/z fragments[7][9].

Phase 3: Data Interpretation and Validation
  • Tropylium Monitoring: Monitor m/z 91.05 in the MS/MS spectrum. While EThcD minimizes its formation, its trace presence serves as a secondary confirmation of the O-benzyl moiety[1].

  • Sequence Scoring: Utilize software (e.g., Byonic or PEAKS) allowing for custom unnatural amino acid masses. Require the identification of at least two consecutive c- or z-ions flanking the O-Bzl-α-Me-D-Tyr residue to validate its exact position and confirm that the modification has not migrated.

Conclusion

The analytical validation of O-Bzl-α-Me-D-Tyr demands a departure from conventional proteomics workflows. By coupling self-validating chiral chromatography with radical-driven EThcD mass spectrometry, researchers can bypass the tropylium trap and steric hindrances, achieving highly confident sequence coverage for next-generation peptidomimetics.

References
  • Toward Full Peptide Sequence Coverage by Dual Fragmentation Combining Electron-Transfer and Higher-Energy Collision Dissociation Tandem Mass Spectrometry Analytical Chemistry - ACS Publications[Link]

  • Large-scale differentiation and site specific discrimination of hydroxyproline isomers by electron transfer/higher-energy collision dissociation (EThcD) mass spectrometry National Institutes of Health (NIH)[Link]

  • Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides National Institutes of Health (NIH) [Link]

  • Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-Links and Facilitate Comparison of Data Interpretation Algorithms Journal of Proteome Research - ACS Publications[Link]

  • EThcD Benefits for the Sequencing Inside Intramolecular Disulfide Cycles of Amphibian Intact Peptides ResearchGate[Link]

  • Establishing carbonyl-containing biomarkers of clinical relevance through metabolomics TDX (Tesis Doctorals en Xarxa)[Link]

  • Amino Acids and the Asymmetry of Life ResearchGate[Link]

  • Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies ResearchGate[Link]

Sources

Comparative

Comparing biological activity: alpha-methyl-D-Tyr vs O-Benzyl-alpha-methyl-D-Tyr

Comparative Guide: Biological Activity of α -Methyl-D-Tyrosine vs. O-Benzyl- α -Methyl-D-Tyrosine In the landscape of rational drug design and peptidomimetics, the structural modification of amino acids dictates their ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Biological Activity of α -Methyl-D-Tyrosine vs. O-Benzyl- α -Methyl-D-Tyrosine

In the landscape of rational drug design and peptidomimetics, the structural modification of amino acids dictates their pharmacological trajectory. This guide provides an in-depth, objective comparison between α -Methyl-D-Tyrosine and its protected derivative, O-Benzyl- α -Methyl-D-Tyrosine . By dissecting their stereochemical and physicochemical differences, we elucidate their distinct roles in transporter-mediated uptake, enzymatic resistance, and solid-phase peptide synthesis (SPPS).

Mechanistic Causality & Biological Activity

The biological utility of these two compounds diverges fundamentally based on two structural pillars: the D-enantiomeric configuration and the presence of the O-benzyl ether.

α -Methyl-D-Tyrosine: Transporter Targeting and Enzymatic Evasion

While the L-isomer of α -methyl-tyrosine (metyrosine) is a classical, potent inhibitor of tyrosine hydroxylase (the rate-limiting enzyme in catecholamine synthesis)[1], the D-isomer lacks the required stereochemical alignment to bind the enzyme's active site. This stereomismatch makes α -methyl-D-tyrosine an ideal negative control in neurological assays.

However, its primary modern application lies in oncology and molecular imaging. The L-type amino acid transporter 1 (LAT1, SLC7A5), which is heavily upregulated in highly malignant tumors to sustain rapid proliferation, exhibits a unique tolerance for bulky, α -methylated, and even D-configured amino acids[2][3]. Consequently, α -methyl-D-tyrosine serves as a robust scaffold for LAT1-targeted PET tracers (e.g., D-[18F]FAMT)[4][5]. The α -methyl group provides critical steric hindrance against degradation by aminopeptidases, ensuring high metabolic stability in vivo[5].

O-Benzyl- α -Methyl-D-Tyrosine: Lipophilicity and Synthetic Utility

The addition of an O-benzyl group to the phenolic hydroxyl fundamentally alters the molecule's physicochemical profile.

  • Lipophilicity & Membrane Permeability: The benzyl ether masks the polar hydroxyl group, significantly increasing the partition coefficient (LogP)[6]. In medicinal chemistry, O-benzyl tyrosine derivatives are utilized to enhance the membrane permeability of peptidomimetics or to engage in hydrophobic π−π stacking interactions within receptor binding pockets (such as in PPAR γ agonists)[7][8].

  • Orthogonal Protection in SPPS: In peptide synthesis, the reactive phenolic hydroxyl of tyrosine must be protected to prevent unwanted side reactions (e.g., branching or oxidation) during coupling cycles. The O-benzyl group is highly stable under basic conditions (Fmoc deprotection) but can be cleanly cleaved using strong acids (e.g., anhydrous HF or TMSOTf) or catalytic hydrogenation, making it a cornerstone building block for synthesizing complex, enzymatically stable peptides[9][10].

G A α-Methyl-D-Tyrosine TH Tyrosine Hydroxylase (No Inhibition) A->TH Stereo-mismatch LAT1 LAT1 Transporter (Cellular Uptake) A->LAT1 Substrate B O-Benzyl-α-Methyl-D-Tyrosine B->TH Steric Clash Lipid Membrane Permeability (High LogP) B->Lipid O-Benzylation SPPS Peptide Synthesis (Protected OH) B->SPPS Orthogonal Protection

Mechanistic divergence of α-Methyl-D-Tyr and its O-Benzyl derivative in biological systems.

Comparative Data Summary

The following table synthesizes the quantitative and functional differences between the two derivatives to guide experimental selection.

Property / Feature α -Methyl-D-TyrosineO-Benzyl- α -Methyl-D-Tyrosine
Molecular Weight 195.22 g/mol 285.34 g/mol
Phenolic Hydroxyl Free (Reactive / Polar)Protected (Ether / Non-polar)
Estimated LogP ~ -1.5 (Zwitterionic)~ +2.1 (Lipophilic)
Tyrosine Hydroxylase Inactive (Stereo-mismatch)Inactive (Steric clash + Stereo-mismatch)
LAT1 Transport High affinity (Substrate)[2]Poor substrate (Excessive bulk)
Metabolic Stability High (Resists aminopeptidases)High (Resists peptidases + oxidation)
Primary Application LAT1 probes, negative controlsSPPS building block, lipophilic prodrugs

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-O-Benzyl- α -Methyl-D-Tyrosine into a peptide sequence, overcoming the steric hindrance of the α -methyl group.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

  • Sterically Hindered Coupling:

    • Causality: The α -methyl group creates severe steric shielding around the amine. Standard coupling reagents (e.g., HBTU) are insufficient.

    • Action: Use highly reactive HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOAt.

    • Mix 3 eq Fmoc-O-Benzyl- α -Methyl-D-Tyr, 3 eq HATU, and 6 eq DIPEA in DMF. React for 2 hours at room temperature.

  • Cleavage and Deprotection:

    • To retain the O-benzyl group (for lipophilic assays), cleave using standard TFA/TIS/H2O (95:2.5:2.5) for 2 hours. The O-benzyl ether is largely stable to TFA.

    • To yield the free α -methyl-D-tyrosine peptide, utilize a stronger acid cocktail (e.g., TMSOTf/TFA or HF cleavage).

  • Validation: Analyze the crude product via LC-MS. The presence of the target mass confirms successful coupling, while the absence of the [M - 90] peak confirms the O-benzyl group remained intact during TFA cleavage.

Protocol B: LAT1 Transporter Cellular Uptake Assay

Objective: Quantify the specific cellular uptake of α -methyl-D-tyrosine derivatives in cancer models.

  • Cell Culture: Seed LAT1-overexpressing cells (e.g., T3M-4 pancreatic cancer cells or Ca9-22 cells)[5][11] in 24-well plates and grow to 80% confluence.

  • Preparation: Wash cells twice with Na+-free Hank's Balanced Salt Solution (HBSS, pH 7.4) to eliminate Na+-dependent amino acid transport interference.

  • Inhibition Control (Self-Validation):

    • Causality: To prove uptake is exclusively LAT1-mediated and not due to passive diffusion (especially for lipophilic derivatives), specific inhibitors must be used.

    • Action: Pre-incubate the control group with 10 µM JPH203 (a highly selective LAT1 inhibitor) or 1 mM BCH for 5 minutes[5][12].

  • Substrate Incubation: Add 100 µM of the α -methyl-D-tyrosine derivative to the cells. Incubate for exactly 15 minutes at 37°C.

  • Lysis and Quantification: Wash rapidly with ice-cold HBSS to halt transport. Lyse cells using 0.1 M NaOH. Quantify the intracellular concentration of the derivative using LC-MS/MS, normalizing to total protein content (via BCA assay).

  • Data Interpretation: A >80% reduction in uptake in the JPH203-treated group validates that the compound's entry is strictly LAT1-dependent[5].

Workflow Step1 Solid-Phase Peptide Synthesis (Fmoc-O-Bzl-α-Me-D-Tyr) Step2 TFA Cleavage & Deprotection (Yields α-Me-D-Tyr Peptide) Step1->Step2 Acidic Cleavage Step3 LAT1 Transporter Assay (In Vitro Cell Model) Step2->Step3 Purified Ligand Step4 Quantification & Validation (LC-MS/MS + JPH203 Control) Step3->Step4 Intracellular Uptake

Self-validating experimental workflow from peptide synthesis to LAT1 uptake quantification.

References

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) . ACS Publications. Available at:[Link]

  • Biological evaluation of 3-[18F]fluoro-alpha-methyl-D-tyrosine (D-[18F]FAMT) as a novel amino acid tracer for positron emission tomography . Annals of Nuclear Medicine. Available at:[Link]

  • A LAT1-selective PET tracer, 5-[18F]F-αMe-3BPA, as a companion to its structurally matched 10B analog in boron neutron capture therapy . National Institutes of Health (PMC). Available at:[Link]

  • N-(2-Benzoylphenyl)-l-tyrosine PPARγ Agonists. 1. Discovery of a Novel Series of Potent Antihyperglycemic and Antihyperlipidemic Agents . Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid . Josai University Educational Corporation. Available at:[Link]

  • Metformin enhances anti-tumor effect of L-type amino acid transporter 1 (LAT1) inhibitor . CORE. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling O-Benzyl-alpha-methyl-D-Tyr

As a Senior Application Scientist in peptide synthesis and peptidomimetic drug development, I approach laboratory safety not as a set of arbitrary rules, but as a mechanistic requirement. O-Benzyl-alpha-methyl-D-tyrosine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide synthesis and peptidomimetic drug development, I approach laboratory safety not as a set of arbitrary rules, but as a mechanistic requirement. O-Benzyl-alpha-methyl-D-tyrosine (often utilized in its protected forms, such as Fmoc- or Boc-O-Benzyl-alpha-methyl-D-Tyr) is a critical unnatural amino acid building block. However, its physical state as a fine, highly electrostatic crystalline powder presents specific occupational hazards that require strict, causality-driven handling protocols [1].

This guide provides the definitive operational and disposal framework for handling this chemical, ensuring scientific integrity, regulatory compliance, and operator safety.

Chemical Profile & Hazard Causality

To effectively protect yourself, you must understand why the chemical behaves the way it does. O-Benzyl-alpha-methyl-D-Tyr presents three primary operational risks:

  • Aerosolization & Inhalation Toxicity: As a fine chemical powder, this compound is highly susceptible to electrostatic dispersion. When a plastic storage bottle is opened, static charge can cause the powder to forcefully repel and aerosolize. Inhalation of unnatural amino acid derivatives can cause severe irritation to the respiratory tract and mucous membranes [2].

  • Dermal Sensitization (Haptenization): Amino acid derivatives containing bulky hydrophobic protecting groups (like the benzyl ether) can act as haptens. Upon repeated skin contact, these molecules can bind to epidermal proteins, potentially triggering immune-mediated allergic contact dermatitis [3].

  • Ocular Abrasion: Airborne crystalline particulates pose a high risk of mechanical abrasion and chemical irritation to the cornea.

Mandatory PPE Matrix

The following Personal Protective Equipment (PPE) is non-negotiable. Every item serves a specific mechanistic purpose to interrupt the exposure pathways described above.

PPE CategoryRequired SpecificationMechanistic Rationale
Eye/Face Protection ANSI Z87.1 Compliant Chemical Splash GogglesStandard safety glasses leave gaps at the periphery. Goggles create a sealed micro-environment, preventing aerosolized fine powders from reaching the ocular mucosa.
Hand Protection Nitrile Examination Gloves (Minimum 5 mil thickness)Nitrile provides superior chemical resistance to amino acid derivatives compared to latex. Double-gloving is recommended during large-scale transfers to prevent breakthrough [4].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatMust be fully buttoned to the collar. Synthetic fabrics (like polyester) generate static electricity, which actively attracts airborne chemical dust to the operator's body.
Respiratory Control Certified Chemical Fume Hood (80-100 fpm face velocity)Primary engineering control. If a fume hood is unavailable (e.g., during bulk transport), a NIOSH-approved N95 or P100 particulate respirator is mandatory to filter solid aerosols.

Operational Workflow: Handling & Weighing Protocol

The most dangerous phase of handling O-Benzyl-alpha-methyl-D-Tyr is the transfer from the bulk container to the analytical balance. This protocol is designed as a self-validating system to eliminate static dispersion.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm).

  • Clear the hood of all unnecessary equipment to ensure uninterrupted laminar airflow.

  • Don all required PPE (Goggles, Nitrile Gloves, Lab Coat).

Step 2: Anti-Static Setup

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

  • Causality Check: Do not use standard polystyrene weighing boats, as they hold static charge and will cause the powder to "jump." If only standard boats are available, pass them through an anti-static ionizer first.

Step 3: Chemical Transfer

  • Open the chemical container slowly to allow any internal pressure or static charge to equilibrate.

  • Use a grounded, stainless-steel micro-spatula to transfer the powder.

  • Keep the transfer distance between the source bottle and the weighing boat as short as possible (< 5 cm) to minimize the time the powder is exposed to airflow.

Step 4: Post-Transfer Decontamination

  • Seal the source container immediately after use.

  • Wipe down the spatula, the balance pan, and the surrounding hood surface with a lint-free wipe dampened with 70% Isopropanol or Ethanol. Never dry-wipe, as this re-aerosolizes the powder.

Spill Response & Disposal Plan

Accidental spills of fine powders require a specific containment strategy to prevent the spread of hazardous dust.

Step-by-Step Spill Cleanup:

  • Isolate: Immediately halt work. If the spill occurs outside a fume hood, evacuate personnel from the immediate vicinity to allow aerosols to settle.

  • Wet-Wipe Containment: DO NOT SWEEP. Sweeping dry chemical powders forces them into the air. Instead, gently cover the spilled powder with absorbent laboratory pads.

  • Solvent Application: Carefully dampen the pads with water or 70% isopropanol to dissolve or bind the powder into a manageable slurry.

  • Collection: Scoop the dampened material using a non-reactive scraper and place it into a wide-mouth, sealable hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Solid Waste: O-Benzyl-alpha-methyl-D-tyrosine / Amino Acid Derivative." Dispose of the sealed container via your institution's approved chemical waste management service (typically destined for high-temperature incineration) [5].

Process Visualization

G Start Initiate Handling Protocol Hood Verify Fume Hood Face Velocity (80-100 fpm) Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Hood->PPE Weigh Weigh Powder (Anti-static Spatula & Boat) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Protocol (No Dry Sweeping) Spill->Clean  Yes Transfer Transfer to Reaction Vessel Spill->Transfer  No Decon Decontaminate Workspace (70% Isopropanol) Clean->Decon Transfer->Decon

Caption: Operational workflow for the safe handling, weighing, and transfer of O-Benzyl-alpha-methyl-D-Tyr.

References

© Copyright 2026 BenchChem. All Rights Reserved.